Ethyl 2-bromobenzoate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHBTVQFPVSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209751 | |
| Record name | Ethyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-64-1 | |
| Record name | Ethyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6091-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-bromobenzoate
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of Ethyl 2-bromobenzoate, a key intermediate in organic synthesis.
CAS Number: 6091-64-1[1][2][3][4][5]
Chemical and Physical Properties
This compound is a clear to pale yellow liquid.[1][2] It is an ester of 2-bromobenzoic acid and ethanol. The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [2][3][5] |
| Molecular Weight | 229.07 g/mol | [3][6] |
| Appearance | Clear yellow liquid | [1][2] |
| Boiling Point | 117 °C at 17 mmHg | [1] |
| Density | 1.443 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.544 | [1] |
| Solubility | Sparingly soluble in water | [2] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Source |
| CAS Number | 6091-64-1 | [3][5] |
| EC Number | 228-034-3 | [2] |
| InChI | 1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| InChI Key | BIHHBTVQFPVSTE-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)c1ccccc1Br |
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Notably, it is an intermediate in the production of 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) with mutagenic activity that is a significant DNA adduct-forming component of coal tar.[1][7] Its utility also extends to the pharmaceutical industry, where it is used in the synthesis of various drugs and pharmaceutical intermediates.[2] The silylation and hydrolysis of this compound have also been reported.[1]
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound is through the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid as a catalyst.
Materials:
-
o-bromobenzoic acid (5 g, 24.87 mmol)
-
Anhydrous ethanol (100 mL)
-
Concentrated sulfuric acid (5 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve o-bromobenzoic acid in anhydrous ethanol in a round-bottom flask.[8]
-
Slowly add concentrated sulfuric acid to the solution to act as a catalyst.[8]
-
Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous stirring for 24 hours.[8]
-
After the reaction is complete, cool the system to room temperature.[8]
-
Remove the majority of the ethanol solvent using a rotary evaporator.[8]
-
Transfer the residue to a separatory funnel and wash with deionized water to remove acidic impurities.[8]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 30 minutes.[8]
-
Filter to remove the desiccant and concentrate the filtrate by rotary evaporation to obtain the crude product.[8]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield pure this compound as a colorless oily liquid.[8]
This procedure has been reported to yield approximately 4.9 g (86%) of the final product.[8]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Safety and Handling
This compound is considered a combustible liquid. It may cause skin and eye irritation, and inhalation or ingestion can be harmful.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.
This technical guide provides a foundational understanding of this compound for professionals in scientific research and development. For further details, consulting the cited literature is recommended.
References
- 1. This compound | 6091-64-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Ethyl 2-bromobenzoate molecular weight and formula
An In-depth Technical Guide to Ethyl 2-bromobenzoate
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed experimental protocols and quantitative data presented for clarity and ease of use.
Core Properties of this compound
This compound is an halobenzoic acid ethyl ester.[1][2] Its IUPAC name is this compound.[3] It serves as an important intermediate in the synthesis of various organic compounds, including 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon with mutagenic activity.[2][4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3][5][6] |
| Molecular Weight | 229.07 g/mol | [1][3][7] |
| CAS Number | 6091-64-1 | [1][3][5] |
| Appearance | Colorless to clear yellow oily liquid | [1][2][4][8] |
| Density | 1.443 g/mL at 25 °C | [1][2][7] |
| Boiling Point | 117 °C at 17 mmHg | [1][2][7] |
| Refractive Index | n20/D 1.544 | [1][2][7] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid catalyst.
Materials:
-
2-bromobenzoic acid (o-bromobenzoic acid)[8]
-
Anhydrous ethanol[8]
-
Concentrated sulfuric acid (catalyst)[8]
Procedure:
-
Reaction Setup: Dissolve 2-bromobenzoic acid (e.g., 5 g, 24.87 mmol) in an excess of anhydrous ethanol (e.g., 100 mL).[8]
-
Catalysis: Slowly add concentrated sulfuric acid (e.g., 5 mL) to the solution while stirring.[8]
-
Reflux: Heat the mixture to reflux temperature in an oil bath and maintain continuous stirring for 24 hours.[8]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the majority of the ethanol using a rotary evaporator under reduced pressure.[2][8]
-
Washing and Extraction: Transfer the residue to a separatory funnel. Wash with deionized water to remove acidic impurities. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 50 mL).[2][8]
-
Drying: Combine the organic phases and dry over anhydrous magnesium sulfate for approximately 30 minutes.[2][8]
-
Purification: Remove the desiccant by filtration. Concentrate the filtrate by rotary evaporation to yield the crude product. Purify the crude product using silica gel column chromatography with an eluent such as a 10:1 mixture of petroleum ether and ethyl acetate to obtain pure this compound as a colorless oily liquid.[2][8]
Caption: Synthesis and purification workflow for this compound.
Analytical Methods
The purity and quantification of this compound can be determined using several analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for the analysis of this compound.[9]
-
Column: Newcrom R1 HPLC column[9]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[9]
-
Detection: UV detection is commonly used for similar aromatic compounds.[10]
This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[9]
Spectroscopic Analysis: Spectral data is crucial for the structural confirmation of this compound.
-
Mass Spectrometry (Electron Ionization): Provides information about the mass-to-charge ratio of the molecule and its fragments.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the molecular structure.[11]
-
Infrared (IR) Spectroscopy: An IR spectrum can be used to identify the functional groups present in the molecule.[5]
References
- 1. This compound 98 6091-64-1 [sigmaaldrich.com]
- 2. This compound | 6091-64-1 [chemicalbook.com]
- 3. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound 98 6091-64-1 [sigmaaldrich.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. sielc.com [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound(6091-64-1) 1H NMR [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 2-bromobenzoate
This document provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in various chemical syntheses. It includes detailed experimental protocols and data presented for clarity and ease of use by professionals in the field.
Core Chemical and Physical Properties
This compound is an ester compound characterized by a benzene ring substituted with both an ethyl ester group and a bromine atom at the ortho position. It appears as a clear, colorless to pale yellow liquid.[1][2][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][4] |
| Molecular Weight | 229.07 g/mol | [1][5] |
| CAS Number | 6091-64-1 | [1][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | 117 °C at 17 mmHg | [1][6] |
| Density | 1.443 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.544 | [1][6] |
| Flash Point | >110 °C (>230 °F) | [3][6] |
| Solubility | Sparingly soluble in water | |
| Storage | Store in a dry, sealed container at room temperature | [3] |
Chemical Reactivity and Stability
This compound is a halobenzoic acid ethyl ester.[1] Its reactivity is primarily centered around the ester functional group and the carbon-bromine bond.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzoic acid and ethanol.
-
Silylation: Palladium-catalyzed silylation of the aryl bromide has been reported, leading to the formation of functionalized aryldimethylsilanols.
-
Stability: The compound should be stored in a dry, sealed container at ambient temperature to prevent degradation.[3]
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis.
-
Pharmaceutical Synthesis: It is utilized in the pharmaceutical industry for the synthesis of various drug candidates and pharmaceutical intermediates.
-
Precursor to Polycyclic Aromatic Hydrocarbons (PAHs): It is a known intermediate in the synthesis of 7H-Benzo[c]fluorene, a PAH with mutagenic activity that is a significant DNA adduct-forming component of coal tar.[1][3]
-
Flavors and Fragrances: The compound is also used as an ingredient in the production of perfumes and cosmetics.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis and Purification Protocol
A common method for synthesizing this compound is through the Fischer esterification of 2-bromobenzoic acid, followed by a standard purification workflow.[1][2]
Reaction:
Purification:
-
Workup:
-
Transfer the residue to a separatory funnel and wash with deionized water to remove acidic impurities.[1][2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1][2]
-
Combine the organic phases and dry with anhydrous magnesium sulfate for 30 minutes.[1][2]
-
Filter to remove the desiccant and concentrate the filtrate by rotary evaporation.[1][2]
-
-
Chromatography:
Caption: Synthesis and purification workflow for this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using a reverse-phase HPLC method.[7] This protocol provides a general framework for quantification.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added for standard analysis, or formic acid for Mass-Spec (MS) compatible applications.[7]
-
Detection: UV-Vis detector.
-
Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Create a series of calibration standards through serial dilutions.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Injection: Inject a fixed volume of the prepared standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Caption: General workflow for HPLC analysis.
Logical Relationships and Synthetic Utility
This compound is a building block, meaning its primary utility lies in its conversion to more complex molecules. Its structural features—an ester and an aryl bromide—allow for a variety of subsequent chemical transformations.
Caption: Role of this compound as a key intermediate.
References
- 1. This compound | 6091-64-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-Bromobenzoate from 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-bromobenzoate from 2-bromobenzoic acid, a key transformation in the preparation of various pharmaceutical intermediates and fine chemicals. The primary focus of this document is the Fischer-Speier esterification, a reliable and widely used method for this conversion.
Reaction Overview
The synthesis of this compound from 2-bromobenzoic acid is typically achieved through an acid-catalyzed esterification reaction with ethanol. This reaction, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.[1][2][3] Concentrated sulfuric acid is a commonly employed catalyst for this process.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from 2-bromobenzoic acid via Fischer esterification.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 5.0 | 24.87 |
| Ethanol | C₂H₆O | 46.07 | - | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | - |
| This compound | C₉H₉BrO₂ | 229.07 | 4.9 | 21.39 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Anhydrous Ethanol (100 mL) |
| Catalyst | Concentrated Sulfuric Acid (5 mL) |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Yield | 86% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 2-bromobenzoic acid.
Materials:
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5 g (24.87 mmol) of 2-bromobenzoic acid in 100 mL of anhydrous ethanol.[4][5][6]
-
Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid to the solution while stirring.[4][5][6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous stirring for 24 hours.[4][5][6]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.[4][5][6]
-
Remove the excess ethanol using a rotary evaporator under reduced pressure.[4][5][6]
-
Transfer the residue to a separatory funnel and wash with deionized water to remove the acid catalyst and other water-soluble impurities.[4][5][6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4][5][6]
-
Combine the organic layers and dry over anhydrous magnesium sulfate for 30 minutes.[4][5][6]
-
-
Purification:
-
Product Characterization: The final product, this compound, is obtained as a colorless oily liquid (4.9 g, 86% yield).[4][5][6]
Visualizations
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
The following diagram illustrates the logical steps of the Fischer esterification mechanism.
Caption: Mechanism of the Fischer-Speier Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]
- 6. This compound | 6091-64-1 [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to the Fischer Esterification of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fischer esterification of 2-bromobenzoic acid, a critical transformation in organic synthesis for the production of valuable ester intermediates. The document details the reaction mechanism, experimental protocols, and purification techniques, supported by quantitative data and a visual representation of the experimental workflow.
Introduction to Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[1][2] It is an equilibrium-driven process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which increases the electrophilicity of the carbonyl carbon.[1][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.[1][5]
Experimental Protocols: Synthesis of Alkyl 2-Bromobenzoates
This section outlines detailed procedures for the synthesis of methyl and ethyl 2-bromobenzoate via Fischer esterification.
Synthesis of Mthis compound
A common procedure for the synthesis of methyl benzoate from benzoic acid can be adapted for 2-bromobenzoic acid.[6]
Procedure:
-
In a round-bottomed flask, combine 2-bromobenzoic acid and a significant molar excess of methanol.
-
Carefully add concentrated sulfuric acid to the mixture as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period.
-
After cooling, the reaction mixture is typically worked up by pouring it into water and extracting the ester with an organic solvent like ether.
-
The organic layer is then washed with water, a sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude mthis compound.
-
Further purification can be achieved by distillation.
Synthesis of this compound
A similar protocol is employed for the synthesis of this compound.[7]
Procedure:
-
Dissolve 2-bromobenzoic acid (o-bromobenzoic acid) in anhydrous ethanol.[7]
-
Slowly add concentrated sulfuric acid as the catalyst.[7]
-
Heat the mixture to reflux with continuous stirring for approximately 24 hours.[7]
-
After cooling to room temperature, remove the excess ethanol by rotary evaporation.[7]
-
The residue is then transferred to a separatory funnel and washed with deionized water to remove acidic impurities.[7]
-
Extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[7]
-
Filter to remove the desiccant and concentrate the filtrate by rotary evaporation to obtain the crude product.[7]
-
Purify the crude this compound by silica gel column chromatography.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of methyl and this compound.
Table 1: Synthesis of Mthis compound - Reagents and Yield
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 8.00 g | 0.0398 |
| Methanol | CH₄O | 32.04 | 25 mL | 0.617 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |
| Mthis compound | C₈H₇BrO₂ | 215.04[8] | 8.56 g | ~75% (isolated)[6] |
Table 2: Synthesis of this compound - Reagents and Yield [7]
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 5.0 g | 0.0249 |
| Anhydrous Ethanol | C₂H₆O | 46.07 | 100 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |
| This compound | C₉H₉BrO₂ | 229.07 | 5.70 g | 86% (4.9 g) |
Table 3: Physical Properties of Alkyl 2-Bromobenzoates
| Compound | CAS Number | Molecular Weight | Boiling Point | Density (g/mL) | Refractive Index (n20/D) |
| Mthis compound | 610-94-6[8][9] | 215.04[8][10] | 252 °C[10] | 1.532 (at 25 °C)[10] | 1.559[10] |
| This compound | 6091-64-1[11][12] | 229.07[11] | - | - | - |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in the Fischer esterification of 2-bromobenzoic acid.
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for Fischer Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studylib.net [studylib.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 9. Mthis compound - Shandong Biotech [shandongbiotech.com]
- 10. 邻溴苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-bromobenzoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.76 | dd | 1H | 7.9, 1.2 | Ar-H |
| 7.63 | dd | 1H | 7.6, 1.6 | Ar-H |
| 7.37 - 7.29 | m | 2H | - | Ar-H |
| 4.39 | q | 2H | 7.1 | -OCH₂CH₃ |
| 1.39 | t | 3H | 7.1 | -OCH₂CH₃ |
dd = doublet of doublets, m = multiplet, q = quartet, t = triplet
Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 165.9 | C=O |
| 134.1 | Ar-C |
| 132.8 | Ar-C |
| 131.3 | Ar-C |
| 129.9 | Ar-C |
| 127.2 | Ar-C |
| 121.9 | Ar-C-Br |
| 61.8 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known concentration can be prepared.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence is typically employed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds. This can be increased for more accurate integration.
-
Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening of approximately 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integration: Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Instrument Parameters (Typical for a 101 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., with broadband proton decoupling) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for their accurate observation and quantification.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the FID and perform a Fourier transform.
-
Phasing and Baseline Correction: As with ¹H NMR, perform manual phasing and baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (CDCl₃ at 77.16 ppm).
Visualization of this compound Structure and NMR Assignments
The following diagrams illustrate the chemical structure of this compound with atom numbering corresponding to the NMR assignments and a conceptual workflow for NMR analysis.
Caption: Structure of this compound with Atom Numbering.
Caption: Experimental Workflow for NMR Analysis.
An In-depth Technical Guide to the Mass Spectrum of Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of Ethyl 2-bromobenzoate, a compound of interest in synthetic chemistry and drug discovery. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This document outlines the key mass spectral data, a proposed fragmentation pathway, and a representative experimental protocol for its analysis.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). The quantitative data from the mass spectrum is summarized in Table 1.
Table 1: Mass Spectrum of this compound [1]
| m/z | Relative Intensity (%) | Proposed Ion Fragment |
| 228/230 | 21.0 / 20.4 | [M]+•, Molecular Ion |
| 200/202 | 31.7 / 31.1 | [M - C2H4]+• |
| 183/185 | 100.0 / 98.2 | [M - OC2H5]+ |
| 155/157 | 22.6 / 22.2 | [M - OC2H5 - CO]+ |
| 76 | 18.6 | [C6H4]+• |
| 75 | 15.7 | [C6H3]+ |
Note: The presence of two peaks for bromine-containing fragments (e.g., 228/230) is due to the natural isotopic abundance of 79Br and 81Br.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization follows characteristic pathways for aromatic esters. The initial event is the removal of an electron to form the molecular ion [M]+• at m/z 228/230. Subsequent fragmentation proceeds through several key steps, as illustrated in the diagram below. The base peak at m/z 183/185 corresponds to the loss of an ethoxy radical, forming a stable acylium ion.
Experimental Protocol: Mass Spectrometry of Small Molecules
The following is a generalized experimental protocol for the analysis of a small molecule such as this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[2][3]
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
3.2. Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.
3.3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[1]
-
Ionization Energy: 70 eV[1]
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
3.4. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
This protocol provides a robust starting point for the analysis of this compound. Optimization of the GC temperature program and other MS parameters may be necessary depending on the specific instrumentation and analytical goals.[4] The cleanliness of the sample is crucial for obtaining high-quality mass spectra.[4]
References
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of Ethyl 2-bromobenzoate (C₉H₉BrO₂), a key intermediate in pharmaceutical and chemical synthesis. Understanding the vibrational spectroscopy of this compound is crucial for reaction monitoring, quality control, and structural elucidation.
Data Presentation: Infrared Absorption
The principal infrared absorption bands for this compound are summarized below. The data is compiled from spectral databases and peer-reviewed literature, providing a comprehensive vibrational profile of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100–3000 | Weak to Medium | C-H Stretch | Aromatic (Ar-H) |
| 3000–2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1730–1715 | Strong | C=O Stretch (Conjugated) | Ester |
| 1600–1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic |
| 1500–1400 | Medium | C=C Stretch (in-ring) | Aromatic |
| 1310–1250 | Strong | Asymmetric C-O-C Stretch | Ester |
| 1130–1100 | Strong | Symmetric C-O-C Stretch | Ester |
| 900–675 | Strong | C-H Out-of-plane (OOP) Bend | Aromatic |
| 690–515 | Medium to Weak | C-Br Stretch | Alkyl Halide |
Interpretation of Key Peaks:
-
Carbonyl (C=O) Stretch: The strong absorption band in the 1730–1715 cm⁻¹ region is characteristic of an ester carbonyl group.[1][2] Its position is at a lower wavenumber compared to saturated esters (1750–1735 cm⁻¹) due to conjugation with the adjacent aromatic ring, which slightly weakens the C=O double bond.[3][4][5]
-
C-O Stretches: Aromatic esters, like this compound, typically display two distinct and strong C-O stretching bands.[4][5] The higher frequency band (1310–1250 cm⁻¹) corresponds to the C-C-O stretching vibration, while the lower frequency band (1130–1100 cm⁻¹) is assigned to the O-C-C stretch of the ethyl group.[5]
-
Aromatic and Aliphatic C-H Stretches: The spectrum shows distinct regions for C-H stretching. Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while the peaks just below 3000 cm⁻¹ arise from the sp³-hybridized carbons of the ethyl group.[6][7]
-
Aromatic C=C Stretches: Medium-intensity peaks in the 1600–1400 cm⁻¹ range are due to carbon-carbon stretching vibrations within the benzene ring.[3][4]
-
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint region" of the spectrum, typically between 690 and 515 cm⁻¹.[8][9]
Logical Relationship of Structure to IR Peaks
The following diagram illustrates the correlation between the primary functional groups of this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Correlation between functional groups of this compound and their IR peaks.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like this compound. It requires minimal sample preparation and provides high-quality spectra.
Objective: To obtain the infrared spectrum of a neat liquid sample of this compound.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[10]
-
Sample: this compound (liquid).
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
-
Pipette or dropper.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and have stabilized.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Collection:
-
Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Wipe the crystal with a lint-free cloth dampened with isopropanol and allow it to dry completely.[11]
-
Collect a background spectrum.[12] This scan measures the ambient environment (atmosphere, crystal) and will be automatically subtracted from the sample spectrum to ensure that peaks from CO₂ and water vapor are removed.
-
-
Sample Application:
-
Data Acquisition:
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Analyze the spectrum by identifying the characteristic absorption peaks and assigning them to the corresponding molecular vibrations as detailed in the data table.
-
-
Cleaning:
This comprehensive guide provides the necessary data and protocols for the accurate identification and analysis of this compound using infrared spectroscopy, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. scribd.com [scribd.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Unveiling the Thermochemical Profile of Ethyl 2-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 2-bromobenzoate (CAS 6091-64-1), a key intermediate in various synthetic pathways. This document summarizes crucial energetic properties, outlines relevant experimental methodologies, and presents a logical synthesis pathway. The information herein is intended to support research, process development, and safety assessments involving this compound.
Core Thermochemical Data
Table 1: Calculated Molar Thermochemical Properties of this compound
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -91.92 | kJ/mol | [1] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -222.50 | kJ/mol | [1] |
Table 2: Other Predicted Thermochemical and Physical Properties
| Property | Symbol | Description |
| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure in the gaseous state. |
| Enthalpy of Fusion | ΔfusH° | The change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure. |
| Enthalpy of Vaporization | ΔvapH° | The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas. |
Note: Specific values for the properties listed in Table 2 are not available through common databases and would require dedicated experimental determination or higher-level computational studies.
Experimental Protocols for Thermochemical Analysis
While specific experimental studies on this compound are lacking, the following sections describe the standard methodologies that would be employed to determine its thermochemical properties.
Determination of Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through combustion calorimetry.
Workflow for Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible, often with a known amount of a combustion aid (like mineral oil) to ensure complete combustion.
-
Calorimetry: The crucible is sealed in a high-pressure vessel (an "oxygen bomb") which is then filled with pure oxygen. The bomb is submerged in a known mass of water in an isoperibol calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings (Washburn corrections). The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This is then used to determine the standard enthalpy of combustion. Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr), the standard enthalpy of formation of this compound can be calculated.
Determination of Heat Capacity and Phase Change Enthalpies
Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry are the primary techniques used to measure heat capacity and the enthalpies of phase transitions (fusion and vaporization).
Experimental Workflow for DSC/Adiabatic Calorimetry
-
Measurement: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference. Both pans are placed in the calorimeter. The instrument subjects the pans to a precise, controlled temperature program.
-
Data Acquisition and Analysis: The calorimeter measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample. Endothermic or exothermic peaks in the heat flow signal indicate phase transitions. The area under these peaks is integrated to determine the enthalpy of fusion or vaporization.
Synthesis Pathway
This compound is typically synthesized via Fischer esterification of 2-bromobenzoic acid with ethanol in the presence of a strong acid catalyst.
Fischer Esterification of 2-Bromobenzoic Acid
This reaction involves the protonation of the carbonyl oxygen of 2-bromobenzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of ethanol leads to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the final ester product is formed.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the C-Br Bond in Ethyl 2-bromobenzoate
Abstract
This compound is a vital synthetic intermediate in the pharmaceutical and materials science industries.[1] Its utility is primarily defined by the reactivity of its carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the factors governing this reactivity, focusing on the significant challenges posed by steric hindrance and the electronic effects of the ortho-disposed ester moiety. We will delve into key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application in a research and development setting.
Introduction: Structural and Reactivity Overview
This compound, a member of the halobenzoic acid ethyl ester family, possesses a structure where the C-Br bond's reactivity is intricately modulated by its molecular environment.[2][3] The primary factors influencing its participation in chemical transformations are:
-
Steric Hindrance: The ethyl ester group at the ortho position to the bromine atom creates significant steric bulk. This bulk physically impedes the approach of catalysts and reactants to the C-Br bond, often slowing down or inhibiting reactions that require coordination at the metal center or backside attack.[4][5][6] This is a critical consideration in reaction design.
-
Electronic Effects: The ester group is moderately electron-withdrawing, which influences the electron density of the aromatic ring and the polarity of the C-Br bond. This electronic push-and-pull affects the kinetics of key steps in catalytic cycles, such as oxidative addition.
Understanding these two factors is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance in this compound makes these transformations challenging.[4][7] Success often hinges on the careful selection of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the often rate-limiting oxidative addition step.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. For sterically hindered substrates like this compound, specialized catalytic systems are required to overcome the steric barrier and achieve high yields.
Logical Relationship: Overcoming Steric Hindrance
Caption: Strategy to address steric hindrance in cross-coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | Moderate to High |
| 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | High |
Note: Data is generalized from protocols for sterically similar substrates.[8][9] Yields are highly dependent on the specific boronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point based on methods for sterically demanding substrates.[9]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand, such as RuPhos (4 mol%), in a small amount of anhydrous toluene.
-
Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by enough anhydrous toluene to achieve a concentration of ~0.1 M with respect to the this compound.
-
Degassing: Degas the resulting mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS over 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[10] Similar to the Suzuki coupling, the steric hindrance of this compound necessitates the use of specialized, bulky ligands to facilitate the catalytic cycle.[11]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-5) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 80-110 | 6-24 |
| Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 |
Note: Data is generalized from standard protocols.[10][12] Optimization is crucial for the specific amine and aryl bromide combination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for aryl halides.[12]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.).
-
Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 equiv.) followed by the amine (1.2-1.5 equiv.).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C or reflux) and stir for the required time (6-24 h), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[12]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.[11][13]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is generally not a favored pathway for unactivated aryl bromides like this compound. The reaction requires a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The ortho-ester group is not sufficiently activating for this purpose. Furthermore, the reaction is more common with more electronegative leaving groups like fluorine. Therefore, forcing conditions would be required, likely leading to low yields and side reactions.[14]
Synthesis of this compound
For completeness, a standard laboratory synthesis of the title compound is provided.
Table 3: Synthesis of this compound via Fischer Esterification
| Starting Material | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | Anhydrous Ethanol | Conc. H₂SO₄ | Anhydrous Ethanol | Reflux | 24 | 86 |
Data sourced from ChemicalBook synthesis procedure.[3][15]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve 2-bromobenzoic acid (1.0 equiv.) in excess anhydrous ethanol.[15]
-
Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.
-
Heating: Heat the mixture to reflux and maintain with stirring for 24 hours.[3][15]
-
Work-up: After cooling, remove most of the ethanol under reduced pressure. Transfer the residue to a separatory funnel.
-
Extraction and Purification: Wash the residue with deionized water to remove acid, then extract with ethyl acetate (3x). Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate. Purify the crude oily liquid by silica gel column chromatography to afford the final product.[2][15]
Diagram: Experimental Workflow for Esterification
Caption: Workflow for the synthesis of this compound.
Conclusion
The reactivity of the C-Br bond in this compound is a nuanced subject, dominated by the profound steric influence of the ortho-ester group. While this presents a significant synthetic challenge, particularly for palladium-catalyzed cross-coupling reactions, modern organometallic chemistry offers robust solutions. The strategic use of bulky, electron-rich ligands and the careful optimization of reaction conditions can overcome the inherent steric hindrance, enabling the efficient formation of complex carbon-carbon and carbon-nitrogen bonds. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound as a key building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 6091-64-1 [chemicalbook.com]
- 3. This compound CAS#: 6091-64-1 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electronic Effects of Bromo and Ester Groups in Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the bromo and ethoxycarbonyl substituents in Ethyl 2-bromobenzoate. A detailed examination of the inductive and mesomeric effects of each group is presented, supported by quantitative data. This document outlines detailed experimental protocols for the determination of these electronic effects through kinetic studies and spectroscopic analysis. Visualizations of the interplay of these electronic effects and experimental workflows are provided to facilitate a deeper understanding of the structure-property relationships in this and similar aromatic compounds.
Introduction
This compound is a substituted aromatic compound where the electronic properties of the benzene ring are modulated by two distinct functional groups: a bromo group and an ethoxycarbonyl (ester) group, positioned ortho to each other. The interplay of the electronic effects of these substituents dictates the electron density distribution within the aromatic ring, thereby influencing its reactivity towards electrophilic and nucleophilic reagents, its spectroscopic properties, and its potential interactions in biological systems. A thorough understanding of these electronic effects is paramount for chemists engaged in the synthesis and development of novel chemical entities, particularly in the pharmaceutical industry where such substituted aromatic cores are common scaffolds. This guide will delve into the nature of these electronic effects, their quantitative assessment, and the experimental methodologies used for their characterization.
Electronic Effects of Substituents
The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the mesomeric effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the aromatic ring. It is a distance-dependent effect, diminishing with an increasing number of bonds separating the substituent from the reaction center. A negative inductive effect (-I) signifies an electron-withdrawing character, while a positive inductive effect (+I) indicates an electron-donating nature.
-
Mesomeric Effect (M) or Resonance Effect (R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of π electrons or lone pair electrons between the substituent and the ring. A substituent exhibits a positive mesomeric effect (+M) if it donates electrons to the ring through resonance and a negative mesomeric effect (-M) if it withdraws electrons from the ring.
Electronic Effects of the Bromo Group
The bromo group is a halogen, and its electronic effects are a classic example of opposing inductive and mesomeric influences.
-
Inductive Effect (-I): Bromine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the overall electron density.[1][2]
-
Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene ring.[3] This electron-donating resonance effect increases the electron density at the ortho and para positions.
Overall Effect: For halogens, the inductive effect is generally considered to be stronger than the mesomeric effect.[1][4] Consequently, the bromo group is a deactivating substituent overall, making the aromatic ring less reactive towards electrophiles than benzene. However, the +M effect, despite being weaker, directs incoming electrophiles to the ortho and para positions where the electron density is enriched.
Electronic Effects of the Ethoxycarbonyl (Ester) Group
When attached to an aromatic ring via its carbonyl carbon, the ethoxycarbonyl group (-COOEt) is a potent electron-withdrawing group.
-
Inductive Effect (-I): The carbonyl carbon is sp² hybridized and bonded to two highly electronegative oxygen atoms. This creates a strong dipole, resulting in a significant electron-withdrawing inductive effect from the aromatic ring.
-
Mesomeric Effect (-M): The π-bond of the carbonyl group can participate in resonance with the aromatic π-system, withdrawing electron density from the ring. This effect is particularly pronounced at the ortho and para positions, leading to a significant decrease in electron density at these sites.
Overall Effect: Both the inductive and mesomeric effects of the ethoxycarbonyl group are electron-withdrawing. This makes the ester group a strong deactivating and meta-directing substituent in electrophilic aromatic substitution reactions.[5][6]
Quantitative Analysis of Electronic Effects
The Hammett equation provides a framework for the quantitative assessment of the electronic effects of meta and para substituents. However, for ortho-substituted systems like this compound, steric effects can significantly influence reactivity, necessitating the use of the Taft equation. The Taft equation separates the polar (electronic) and steric effects of a substituent.
The Taft Equation
The Taft equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the reference compound (usually the methyl-substituted analog).
-
σ* is the polar substituent constant, which quantifies the inductive and field effects.
-
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.
-
Eₛ is the steric substituent constant.
-
δ is the reaction constant, reflecting the sensitivity of the reaction to steric effects.
Substituent Constants for Bromo and Ethoxycarbonyl Groups
Due to the complexity of ortho interactions, a universally accepted set of ortho-substituent constants is not as well-established as for meta and para positions. However, various studies have proposed values. For a more refined analysis, Charton's substituent constants, which separate the inductive (σ_I) and resonance (σ_R) contributions, are often employed.
| Substituent | Position | Hammett σ_p | Hammett σ_m | Taft σ* | Taft E_s | Charton σ_I | Charton σ_R |
| -Br | para | 0.23 | 0.39 | - | - | 0.44 | -0.18 |
| meta | 0.39 | - | - | - | 0.44 | -0.18 | |
| ortho | - | - | ~0.37 (estimated) | -0.46 | 0.44 | -0.18 | |
| -COOEt | para | 0.45 | 0.37 | - | - | 0.32 | 0.16 |
| meta | 0.37 | - | - | - | 0.32 | 0.16 | |
| ortho | - | - | ~0.4 (estimated) | -0.9 | 0.32 | 0.16 |
Note: Ortho Taft constants can vary depending on the reaction series and are often estimated or derived for specific conditions. The values presented are indicative.
Interplay of Electronic Effects in this compound
In this compound, both the bromo and the ethoxycarbonyl groups are electron-withdrawing overall, significantly deactivating the aromatic ring. The strong -I and -M effects of the ester group, combined with the dominant -I effect of the bromine atom, lead to a highly electron-deficient aromatic system. This reduced electron density makes the compound less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions.
The directing effects of the two groups are in opposition. The bromo group is ortho-, para-directing, while the ester group is meta-directing. The substitution pattern of incoming reagents will be a complex function of the relative strengths of these directing effects and the reaction conditions.
Caption: Interplay of Inductive and Mesomeric Effects in this compound.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the electronic effects of substituents.
Kinetic Study: Alkaline Hydrolysis of Substituted Ethyl Benzoates
This method is a classic approach to determine Hammett and Taft constants by measuring the rate of a reaction under controlled conditions.
Objective: To determine the rate constants for the alkaline hydrolysis of a series of ortho-substituted ethyl benzoates to calculate Taft polar (σ*) and steric (Eₛ) substituent constants.
Materials:
-
A series of ortho-substituted ethyl benzoates (including the unsubstituted and methyl-substituted reference compounds).
-
Standardized sodium hydroxide solution (e.g., 0.05 M).
-
Ethanol-water solvent mixture (e.g., 85:15 v/v).
-
Standardized hydrochloric acid solution (e.g., 0.05 M).
-
Phenolphthalein indicator.
-
Constant temperature water bath.
-
Burettes, pipettes, and conical flasks.
Procedure:
-
Reaction Setup: Equilibrate separate solutions of the ethyl benzoate ester and sodium hydroxide in the chosen solvent system in the constant temperature bath.
-
Initiation of Reaction: Mix the two solutions in a reaction vessel and start a timer simultaneously.
-
Quenching and Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standardized hydrochloric acid solution.
-
Back Titration: Immediately titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as the indicator.
-
Infinity Reading: Allow a parallel reaction mixture to proceed to completion (or heat to accelerate) to determine the concentration of benzoic acid at the end of the reaction. This provides the 'infinity' reading.
-
Data Analysis: Calculate the concentration of the ester at each time point. The reaction follows second-order kinetics. Plot the appropriate function of concentration versus time to obtain the rate constant (k).
-
Calculation of Taft Constants:
-
Determine the rate constants for the acid-catalyzed hydrolysis of the same series of esters using a similar procedure.
-
Calculate the steric substituent constant (Eₛ) from the acid-catalyzed hydrolysis data, where polar effects are minimal.
-
Use the rate constants from both the alkaline and acid-catalyzed hydrolysis to calculate the polar substituent constant (σ*) using the Taft equation.
-
Caption: Experimental Workflow for the Kinetic Study of Ester Hydrolysis.
Spectroscopic Analysis: ¹³C NMR Spectroscopy
Objective: To quantitatively assess the electronic effect of a substituent by measuring the substituent-induced chemical shifts (SCS) of the aromatic carbon atoms.
Materials:
-
A series of substituted benzene derivatives.
-
High-resolution NMR spectrometer.
-
Deuterated solvent (e.g., CDCl₃).
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare solutions of the test compounds and a reference compound (e.g., benzene or toluene) in the same deuterated solvent at identical concentrations.
-
Data Acquisition: Acquire quantitative ¹³C NMR spectra for each sample. This requires a long relaxation delay (D1) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Data Processing: Process the spectra identically (e.g., Fourier transformation, phase correction, and baseline correction).
-
Chemical Shift Measurement: Accurately determine the chemical shifts of the aromatic carbons for each compound.
-
Calculation of SCS: Calculate the substituent-induced chemical shift for each carbon by subtracting the chemical shift of the corresponding carbon in the reference compound from that in the substituted compound.
-
Correlation Analysis: Correlate the SCS values (particularly for the para-carbon) with known substituent constants (e.g., Hammett or Taft constants) to establish a linear free-energy relationship for the system under study.
Spectroscopic Analysis: Infrared (IR) Spectroscopy
Objective: To evaluate the electronic effect of a substituent by measuring the shift in the carbonyl stretching frequency (ν_C=O) in a series of substituted benzoic esters.
Materials:
-
A series of substituted benzoic esters.
-
FT-IR spectrometer.
-
A suitable solvent (e.g., CCl₄) or KBr for pellet preparation.
-
IR sample cells or a pellet press.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the esters in a non-polar solvent or prepare KBr pellets with a known concentration of the sample.
-
Data Acquisition: Record the IR spectrum of each sample, ensuring high resolution in the carbonyl stretching region (typically 1600-1800 cm⁻¹).
-
Frequency Measurement: Accurately determine the wavenumber of the carbonyl stretching absorption peak (ν_C=O) for each compound.
-
Correlation Analysis: Plot the measured carbonyl stretching frequencies against known substituent constants (e.g., Hammett σ constants). A linear correlation is often observed, where electron-withdrawing groups increase the stretching frequency and electron-donating groups decrease it. This correlation can be used to estimate the electronic effect of unknown substituents.
Conclusion
The electronic landscape of this compound is dominated by the electron-withdrawing nature of both the bromo and ethoxycarbonyl groups, rendering the aromatic ring significantly deactivated. The bromo group exerts a strong -I effect and a weaker +M effect, while the ester group exhibits both -I and -M effects. The quantitative assessment of these effects, particularly for the ortho-disubstituted pattern, is best approached using the Taft equation, which disentangles polar and steric contributions. The experimental protocols detailed in this guide provide robust methodologies for the empirical determination of these electronic parameters, which are crucial for predicting the reactivity and properties of this and structurally related molecules. A comprehensive understanding of these fundamental principles is indispensable for the rational design of new molecules in medicinal chemistry and materials science.
References
An In-depth Technical Guide on the GHS and Hazard Information for Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for Ethyl 2-bromobenzoate, compiled and presented in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following sections detail the GHS classification, physical and chemical properties, safe handling protocols, and emergency procedures.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the GHS. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.
Signal Word: Warning [1][2][3][4]
GHS Pictogram:
-
(Irritant)[2]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.[2][3]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][3] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |
| P317 | Get medical help.[2] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] | |
| P330 | Rinse mouth.[2] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2][3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Physicochemical Information
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [2][3][5] |
| Molecular Weight | 229.07 g/mol | [2][5][6] |
| CAS Number | 6091-64-1 | [1][3][6] |
| EC Number | 228-034-3 | [1][6] |
| Appearance | Clear yellow to light yellow liquid | [3][4][5] |
| Boiling Point | 117 °C at 17 mmHg | [5][6] |
| Density | 1.443 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.544 | [6] |
Experimental Protocols for Hazard Determination
While specific experimental reports for this compound are not publicly available, the GHS classifications are based on standardized experimental protocols. The following is a general description of the types of studies used to determine the health hazards associated with a chemical like this compound.
-
Acute Toxicity Studies: These studies are conducted to determine the short-term adverse effects of a substance after a single exposure. For this compound, this would involve oral, dermal, and inhalation routes of administration, typically in animal models, to establish the LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.
-
Skin Irritation/Corrosion Studies: These experiments assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A measured amount of the substance is applied to the skin of test animals, and the effects are observed and scored over a period of time.
-
Eye Irritation/Damage Studies: These studies evaluate the potential of a substance to cause irritation or damage to the eyes. A small amount of the substance is instilled into the eyes of test animals, and the effects on the cornea, iris, and conjunctiva are assessed.
-
Specific Target Organ Toxicity (STOT) - Single Exposure: These studies aim to identify substances that can cause toxicity to specific organs after a single exposure. For this compound, the classification for respiratory tract irritation suggests that effects on the respiratory system were observed in animal studies following inhalation.
Safe Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
-
Keep the container tightly closed to prevent leakage and contamination.[3]
-
Containers that have been opened must be carefully resealed and kept upright.[1]
Emergency and First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide gas.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[3]
GHS Hazard Communication Workflow
The following diagram illustrates the logical flow of hazard communication for a chemical substance like this compound under the GHS framework.
Caption: GHS Hazard Communication Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | 6091-64-1 [chemicalbook.com]
- 6. 2-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Ethyl 2-Bromobenzoate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to biaryl and substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.
Ethyl 2-bromobenzoate is a sterically hindered aryl bromide that presents unique challenges in cross-coupling reactions. The presence of the ortho-ester group can influence the electronic and steric properties of the substrate, requiring careful optimization of reaction conditions to achieve high yields and purity. These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of substrates structurally similar to this compound, providing a valuable reference for reaction optimization. Due to the specific steric hindrance of this compound, direct data is limited in the literature; therefore, data for mthis compound and other relevant aryl bromides are included as a guide.
Table 1: Suzuki-Miyaura Coupling of Mthis compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 98 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80 | 24 | 85 |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 20 | 88 |
| 6 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | Buchwald Ligand (4) | K₂CO₃ | Dioxane/H₂O | 90 | 24 | Low Yield* |
*Note: Reactions with strongly electron-withdrawing groups on the arylboronic acid may result in lower yields under standard conditions and often require further optimization.
Table 2: Catalyst and Base Optimization for Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 96 |
| 2 | 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 75 |
| 3 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 94 |
| 4 | 2-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 82 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids, employing a bulky, electron-rich phosphine ligand to overcome steric hindrance.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Alternative Procedure using a Pre-formed Catalyst
This protocol utilizes a pre-formed palladium catalyst, which can sometimes offer better reproducibility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous DME to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Suzuki Coupling of Ethyl 2-Bromobenzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. The synthesis of substituted biaryl esters, such as the derivatives of ethyl benzoate, is of significant interest in the pharmaceutical and materials science industries, as these motifs are prevalent in numerous biologically active molecules and functional materials. This document provides a detailed protocol for the Suzuki coupling of ethyl 2-bromobenzoate with various arylboronic acids, a sterically hindered substrate, to generate ethyl 2-arylbenzoate derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes various reported conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is illustrative and based on general observations for sterically hindered couplings. Actual yields may vary depending on the specific reaction conditions and purity of reagents.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O (2:1:1) | 80 °C, 12 h | 85 |
| 2 | 4-Methylphenylboronic acid (4-Tolylboronic acid) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 °C, 16 h | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 °C, 12 h | 95 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O (4:1) | 90 °C, 18 h | 78 |
| 5 | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Water (Microwave) | 150 °C, 15 min | 88[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: Conventional Heating
This protocol is a general and robust procedure for the Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst with a phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand (if applicable).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. If a biphasic system is used, add the degassed water.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-arylbenzoate.
Protocol 2: Microwave-Assisted Aqueous Suzuki Coupling
This protocol offers a more environmentally friendly and rapid method for the Suzuki coupling reaction.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv) - as a phase-transfer catalyst
-
Deionized water
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, and TBAB.
-
Solvent Addition: Add deionized water to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 15 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Extraction: Add ethyl acetate to the vial and transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
To better understand the process and the relationship between the components, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions utilizing ethyl 2-bromobenzoate as a key building block. The sterically hindered and electronically deactivated nature of this substrate presents unique challenges, making the selection of an appropriate catalyst system paramount for achieving high efficiency and yields. This document serves as a comprehensive guide to navigate these challenges and successfully functionalize this versatile molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For a sterically hindered substrate such as this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), S-Phos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 85 | Adapted from[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 | General Protocol |
| 3 | 3-Acetylphenylboronic acid | Pd(OAc)₂ (2 mol%), S-Phos (4 mol%) | K₃PO₄ | Toluene | 110 | 18 | 78 | Adapted from[1] |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 65 | General Protocol |
Note: Yields are for isolated products. Data is compiled from literature and adapted for this compound where specific data was unavailable.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with phenylboronic acid using an S-Phos ligand.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
S-Phos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and S-Phos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes. For this compound, phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands can be effective, particularly for reactions with activated alkenes like acrylates.
Comparative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Styrene | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 24 | 75 | General Protocol |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1 mol%), no ligand | K₂CO₃ | NMP | 140 | 18 | 88 | Adapted from[2] |
| 3 | n-Butyl acrylate | Pd/C (1 mol%) | NaOAc | DMAc | 130 | 16 | 82 | General Protocol |
| 4 | Styrene | PdCl₂(PPh₃)₂ (2 mol%) | Na₂CO₃ | DMF/H₂O | 120 | 12 | 70 | General Protocol |
Note: Yields are for isolated products. Data is compiled from literature and adapted for this compound where specific data was unavailable.
Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with ethyl acrylate using a ligand-free palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Reaction vial with a screw cap
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add this compound, potassium carbonate, and palladium(II) acetate.
-
Add N-Methyl-2-pyrrolidone (NMP) followed by ethyl acrylate.
-
Seal the vial and stir the reaction mixture at 140 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Catalytic Cycle of the Heck Reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Both traditional copper-cocatalyzed and copper-free conditions can be employed for the coupling of this compound. Copper-free systems are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Comparative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 6 | 85 | General Protocol |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 90 | Copper-Free |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Piperidine | DMF | 90 | 8 | 78 | General Protocol |
| 4 | Phenylacetylene | Pd(OAc)₂ (1 mol%), XPhos (2 mol%) | K₂CO₃ | Toluene | 100 | 10 | 92 | Copper-Free[3] |
Note: Yields are for isolated products. Data is compiled from literature and adapted for this compound where specific data was unavailable.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
XPhos (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, potassium carbonate, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Comparison of Cu-catalyzed and Cu-free Sonogashira pathways.
References
Synthesis of Biaryl Compounds Using Ethyl 2-bromobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing ethyl 2-bromobenzoate as a key starting material. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, natural products, and organic electronic materials. The methodologies described herein focus on two powerful cross-coupling strategies: the Suzuki-Miyaura coupling and the Ullmann reaction.
Introduction
The construction of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. This compound serves as a versatile building block for this purpose, with the bromine atom providing a reactive handle for cross-coupling reactions and the ethyl ester group offering a site for further synthetic modifications. This note details reliable protocols for the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann reaction, enabling the efficient synthesis of a diverse range of biaryl compounds.
Data Presentation: A Comparative Overview
The choice of synthetic methodology for biaryl synthesis from this compound depends on several factors, including the desired substrate scope, functional group tolerance, and reaction conditions. The following tables summarize quantitative data for representative Suzuki-Miyaura and Ullmann reactions, providing a basis for comparison.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water (4:1) | 90 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water (10:1) | 100 | 12 | 95 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water (4:1) | 90 | 18 | 90 |
| 4 | 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | Low Yield* |
*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions and may require optimization of the catalyst system and reaction parameters.[1]
Table 2: Carbonylative Suzuki-Miyaura Coupling of 2-Aroylbenzoate Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mthis compound | 4-Methoxyphenylboronic acid | PEPPSI-IPr / Pd(dba)₂ | Cs₂CO₃ | Anisole | 80 | 20 | 80[2] |
| 2 | Mthis compound | Phenylboronic acid | PEPPSI-IPr / Pd(dba)₂ | Cs₂CO₃ | Anisole | 80 | 20 | 75[2] |
Table 3: Ullmann-Type Reactions for Biaryl Synthesis
| Entry | Aryl Halide 1 | Aryl Halide 2/Arene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzoic Acid | - (dimerization) | Cu(I) | Water | - | - | - |
| 2 | 2-Iodobenzoic Acid Benzyl Ester | - (intramolecular) | Cu | DMF | Reflux | 2 | Low |
| 3 | Aryl Iodide | Aryl Iodide | Cu | - | >200 | - | Good (for symmetrical biaryls)[3] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of biaryl compounds from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Ullmann Condensation for Symmetrical Biaryl Synthesis
The classic Ullmann reaction is suitable for the synthesis of symmetrical biaryls via the copper-catalyzed coupling of aryl halides.[3] This reaction often requires high temperatures.
Materials:
-
This compound (2.0 mmol)
-
Copper powder, activated (excess, e.g., 4.0 mmol)
-
High-boiling point solvent (e.g., DMF, sand)
-
Reaction tube/flask capable of high temperatures
-
Heating mantle or sand bath
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound and activated copper powder.
-
Reaction: Heat the mixture to a high temperature (typically > 200 °C) with stirring. The reaction can be run neat or in a high-boiling solvent like DMF. The reaction time can vary significantly and should be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically treated with an acidic workup to dissolve the copper salts. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for the synthesis of a biaryl compound using the Suzuki-Miyaura protocol described above.
Caption: General experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling and the Ullmann reaction are two effective methods for the synthesis of biaryl compounds from this compound. The Suzuki-Miyaura reaction is often preferred due to its milder reaction conditions, broader functional group tolerance, and generally higher yields with a wide range of coupling partners. The Ullmann reaction, while requiring harsher conditions, remains a useful method, particularly for the synthesis of symmetrical biaryls. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize a variety of biaryl compounds for applications in drug discovery and materials science.
References
Application Note: Formation of 2-Ethoxycarbonylphenylmagnesium Bromide for Synthetic Applications
Abstract
This application note provides a detailed protocol for the formation of the Grignard reagent from ethyl 2-bromobenzoate, yielding 2-ethoxycarbonylphenylmagnesium bromide. The inherent challenge of this transformation lies in the presence of the electrophilic ester functionality, which can react with the newly formed Grignard reagent. This protocol overcomes this limitation by employing highly reactive Rieke® magnesium at cryogenic temperatures, enabling the chemoselective formation of the desired organometallic intermediate. This method is crucial for researchers in synthetic chemistry and drug development, allowing for the use of this functionalized Grignard reagent in various carbon-carbon bond-forming reactions.
Introduction
Grignard reagents are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds. However, their high reactivity and basicity often limit their application in molecules bearing sensitive functional groups, such as esters, nitriles, and ketones. The direct formation of a Grignard reagent from a substrate like this compound is challenging because the nascent Grignard reagent can readily undergo intermolecular self-condensation with the ester group of the starting material.
To circumvent this, a low-temperature approach utilizing highly active magnesium, often referred to as Rieke® magnesium, has been developed.[1][2][3][4] This method allows for the oxidative addition of magnesium to the aryl bromide at a temperature low enough (-78 °C) to suppress the competing reaction with the ester moiety. This application note details a comprehensive protocol for the preparation of Rieke® magnesium and its subsequent use in the successful formation of 2-ethoxycarbonylphenylmagnesium bromide.
Core Principles and Workflow
The successful formation of the Grignard reagent from this compound hinges on two key principles:
-
Enhanced Reactivity of Magnesium: Standard magnesium turnings are often coated with a passivating layer of magnesium oxide, which can hinder the reaction. Rieke® magnesium, a highly porous and finely divided form of magnesium, possesses a much larger surface area and is free of this oxide layer, allowing the reaction to proceed at much lower temperatures.
-
Cryogenic Conditions: By conducting the reaction at -78 °C, the kinetic barrier for the undesired nucleophilic attack of the Grignard reagent on the ester is significantly higher than that of the oxidative addition of magnesium to the carbon-bromine bond. This temperature control is critical for achieving a good yield of the desired Grignard reagent.
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the preparation and use of 2-ethoxycarbonylphenylmagnesium bromide.
Experimental Protocols
Safety Precautions: All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Lithium, potassium, and Rieke® magnesium are highly reactive and potentially pyrophoric. Handle with extreme care.
Protocol 1: Preparation of Rieke® Magnesium (Lithium Naphthalenide Method)
This protocol is adapted from the procedures described by Rieke and coworkers.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Lithium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous MgCl₂ (1.2 equivalents) and naphthalene (0.1 equivalents).
-
Add freshly cut lithium metal (2.2 equivalents) to the flask.
-
Add anhydrous THF to the flask to create a stirrable slurry.
-
Stir the mixture vigorously at room temperature under an argon atmosphere. The reaction is initiated by the formation of the dark green lithium naphthalenide radical anion.
-
Continue stirring for 12-16 hours at room temperature. The completion of the reaction is indicated by the disappearance of the lithium metal and the formation of a dark-grey to black suspension of finely divided Rieke® magnesium.
-
The resulting slurry of active magnesium is used directly in the next step.
Protocol 2: Low-Temperature Formation of 2-Ethoxycarbonylphenylmagnesium Bromide
Materials:
-
Slurry of Rieke® magnesium in THF (from Protocol 1)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Cool the flask containing the Rieke® magnesium slurry to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound dropwise to the stirred magnesium slurry at -78 °C over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 30-60 minutes. The formation of the Grignard reagent is typically rapid at this temperature.[1]
-
The resulting solution of 2-ethoxycarbonylphenylmagnesium bromide is ready for in situ reaction with an electrophile.
Application and Data Presentation
The generated 2-ethoxycarbonylphenylmagnesium bromide can be used in a variety of cross-coupling reactions. While direct yield determination of the Grignard reagent is complex, its formation and efficacy are typically assessed by the yield of the product obtained after reaction with a suitable electrophile.
The following table presents data from a reaction that highlights the utility of a Grignard reagent in the presence of an ortho-ester group, which is structurally analogous to the target application. This demonstrates the feasibility of achieving good yields in C-C bond formation.
| Grignard Reagent | Electrophile | Catalyst | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | 2,6-Diisopropylphenyl 2-methoxybenzoate | None | 2,6-Diisopropylphenyl biphenyl-2-carboxylate | 71 | [5] |
This reaction serves as a model for the potential reactivity of 2-ethoxycarbonylphenylmagnesium bromide in cross-coupling reactions.
Signaling Pathways and Logical Relationships
The chemoselectivity of this reaction is governed by the relative rates of two competing pathways at low temperature. The desired pathway is the formation of the Grignard reagent, while the undesired pathway is the nucleophilic attack on the ester.
Caption: Competing reaction pathways at low temperature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium; presence of moisture. | Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly prepared Rieke® magnesium. |
| Low yield of desired product | Reaction with the ester group; incomplete Grignard formation. | Maintain the temperature strictly at -78 °C during addition and stirring. Ensure slow, dropwise addition of the bromoester. Consider a slightly elevated temperature (-50 °C) as a last resort, accepting the potential for increased byproduct formation.[2] |
| Formation of biphenyl byproduct | Wurtz-type coupling of the Grignard reagent with unreacted this compound. | Ensure slow addition of the bromoester to maintain its low concentration in the reaction mixture. |
Conclusion
The formation of Grignard reagents from aryl halides bearing sensitive functional groups like esters is a synthetically valuable yet challenging transformation. The use of highly reactive Rieke® magnesium at cryogenic temperatures provides a robust and reliable method to generate 2-ethoxycarbonylphenylmagnesium bromide, minimizing undesired side reactions. This protocol enables researchers to access a key building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 3. Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Grignard Synthesis Utilizing Ethyl 2-bromobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the presence of reactive functional groups within the organohalide substrate can significantly complicate this reaction. Ethyl 2-bromobenzoate presents a classic example of this challenge, where the proximity of the ester functionality to the site of Grignard reagent formation can lead to intramolecular side reactions, significantly diminishing the yield of the desired 2-(ethoxycarbonyl)phenylmagnesium bromide.
These application notes provide a detailed overview of the challenges associated with the direct Grignard reaction of this compound and present alternative, more viable protocols for the successful generation of the corresponding Grignard reagent or its synthetic equivalents. The protocols are designed to guide researchers in overcoming the inherent reactivity issues and achieving the desired synthetic outcomes.
Challenges with Direct Grignard Formation
The direct reaction of this compound with magnesium metal under standard conditions is often unsuccessful or low-yielding. The primary challenge arises from the intramolecular reaction of the initially formed Grignard reagent with the adjacent ester group.
Potential Side Reactions Include:
-
Intramolecular Cyclization: The Grignard reagent can attack the ester carbonyl, leading to the formation of a cyclic intermediate which, upon workup, can yield various byproducts.
-
Intermolecular Reactions: The Grignard reagent can react with unreacted starting material, leading to oligomeric or polymeric side products.
-
Coordination of the Ester to Magnesium: The ester group can coordinate to the surface of the magnesium metal, which can inhibit the oxidative insertion of magnesium into the carbon-bromine bond, thus preventing the formation of the Grignard reagent.[1]
Due to these challenges, alternative strategies are highly recommended for the synthesis of 2-(ethoxycarbonyl)phenylmagnesium bromide or its equivalents.
Recommended Protocol: Low-Temperature Formation using Rieke® Magnesium
The use of highly reactive, finely divided magnesium, known as Rieke® Magnesium, can facilitate the formation of Grignard reagents from functionalized aryl bromides at low temperatures, thereby minimizing side reactions.[1]
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Rieke® Magnesium (Mg*) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -78 °C | [1] |
| Reaction Time | ~15 minutes for formation | [1] |
| Quenching Agent | Saturated aqueous NH₄Cl | [1] |
| Reported Yields | Moderate to good (for analogous systems) | [1] |
Experimental Protocol
Materials:
-
This compound
-
Rieke® Magnesium (Mg*) in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon or nitrogen inlet.
-
Reagent Preparation: Under a positive pressure of inert gas, add Rieke® Magnesium (typically as a slurry in THF, 3.0 mmol) to the reaction flask via syringe.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the stirred suspension of Rieke® Magnesium over 15 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by quenching small aliquots with an electrophile (e.g., benzaldehyde) and analyzing the product formation by GC-MS or TLC.
-
Reaction with Electrophile: Once the Grignard reagent formation is deemed complete (typically after 15-30 minutes), the desired electrophile (1.1 mmol) is added dropwise at -78 °C.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature over 2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Alternative Strategy: Protection of the Ester Group
An alternative approach involves protecting the ester functionality before the formation of the Grignard reagent. This strategy adds synthetic steps but can provide a more robust route to the desired product. A common protecting group for esters that is stable under Grignard reaction conditions is a bulky ester, such as a tert-butyl ester, which can hinder intramolecular reactions.[1] However, the most reliable method is to convert the ester into a functional group that is unreactive towards Grignard reagents, such as an orthoester.
Conceptual Workflow for Orthoester Protection
-
Protection: Convert the ethyl ester of 2-bromobenzoic acid to a more stable orthoester. This can typically be achieved by reacting the corresponding acid chloride with a diol in the presence of a catalyst.
-
Grignard Formation: The resulting bromo-orthoester can then be reacted with magnesium metal under standard Grignard conditions to form the corresponding Grignard reagent. The orthoester is generally stable to these conditions.
-
Reaction with Electrophile: The Grignard reagent is then reacted with the desired electrophile.
-
Deprotection: The orthoester protecting group is removed under acidic conditions to regenerate the carboxylic acid or ester functionality.
Visualizations
Reaction of this compound with Magnesium
Caption: Comparison of direct vs. Rieke® Mg Grignard formation.
Experimental Workflow for Rieke® Magnesium Protocol
Caption: Step-by-step workflow for the Rieke® Magnesium protocol.
Conceptual Workflow for Orthoester Protection Strategy
Caption: Conceptual workflow for the orthoester protection strategy.
Conclusion
The direct formation of a Grignard reagent from this compound is fraught with difficulties due to the reactivity of the ester group. For researchers and drug development professionals seeking to utilize this important synthetic intermediate, the use of highly activated Rieke® Magnesium at low temperatures provides a significantly more reliable and higher-yielding protocol. Alternatively, a protecting group strategy, such as the formation of an orthoester, can be employed to circumvent the inherent reactivity challenges, although this introduces additional synthetic steps. The choice of method will depend on the specific synthetic context, scale, and available resources. Careful consideration of the reaction conditions and potential side reactions is paramount for the successful application of this chemistry.
References
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromobenzoate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][3] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]
These application notes provide detailed protocols and compiled data for the Sonogashira coupling of Ethyl 2-bromobenzoate with a variety of terminal alkynes. The resulting ethyl 2-(alkynyl)benzoate derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with benzoate and alkyne-containing scaffolds.[5][6][7]
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The data has been compiled from literature sources performing similar transformations, as specific comprehensive data for this exact substrate is not widely available. Conditions and yields should be considered as starting points for optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | TEA | THF | 60 | 12 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DIPA | DMF | 70 | 16 | ~80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | Toluene | 80 | 10 | ~90-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | K₂CO₃ | Acetonitrile | 50 | 24 | ~75-85 |
Abbreviations: TEA: Triethylamine, DIPA: Diisopropylamine, THF: Tetrahydrofuran, DMF: Dimethylformamide.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This generalized procedure is based on established literature protocols for the Sonogashira coupling of aryl bromides.[8][9] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene, Propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and Copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl bromide).
-
Add the amine base (2-4 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ethyl 2-(alkynyl)benzoate.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Applications in Drug Development
The products of the Sonogashira coupling of this compound, namely ethyl 2-(alkynyl)benzoates, are valuable intermediates in the synthesis of various heterocyclic compounds and complex molecular architectures with potential therapeutic applications.
-
Scaffolds for Bioactive Molecules: The resulting internal alkynes can be further functionalized to create a diverse range of molecules. For instance, the alkyne moiety is a versatile precursor for the synthesis of heterocycles like isocoumarins, isoquinolones, and other fused aromatic systems, which are common motifs in biologically active compounds.
-
Anti-inflammatory and Anticancer Agents: Ethyl benzoate derivatives bearing heterocyclic moieties have demonstrated significant anti-inflammatory and cytotoxic activities.[5] For example, certain ethyl benzoate derivatives with pyrrolizine and indolizine moieties have shown potent activity against cancer cell lines and exhibit anti-inflammatory properties comparable to ibuprofen.[5] The introduction of an alkynyl group provides a handle for further molecular diversification to explore and optimize these biological activities.
-
Enzyme Inhibition: The acetylene group is recognized as a privileged structural feature for targeting a wide range of therapeutic proteins, including kinases and various enzymes.[7] The ethyl 2-(alkynyl)benzoate scaffold could be elaborated to design specific inhibitors for various therapeutic targets. For instance, Methyl 2-(1-Hexyn-1-yl)benzoate is an intermediate in the synthesis of a metabolite of Apigenin, which is known to inhibit MAP kinase activity and the proliferation of malignant tumor cells.[10]
-
Molecular Probes: Terminal alkynes are frequently used in chemical biology as "click" handles for bioconjugation, allowing for the attachment of fluorescent tags, affinity labels, or other probes to study biological systems.[7] The Sonogashira products can be deprotected (in the case of silyl-protected alkynes) to reveal a terminal alkyne for such applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. CAS#:107793-07-7 | METHYL 2-((TRIMETHYLSILYL)ETHYNYL)BENZOATE | Chemsrc [chemsrc.com]
- 5. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.spbu.ru [chem.spbu.ru]
- 9. kbfi.ee [kbfi.ee]
- 10. Methyl 2-(hex-1-yn-1-yl)benzoate | 462637-40-7 [chemicalbook.com]
Application Notes and Protocols for the Heck Reaction of Ethyl 2-bromobenzoate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] This reaction has become an indispensable tool in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The versatility of the Heck reaction allows for the coupling of a wide array of substituted aryl halides and alkenes, making it a key strategy in the synthesis of complex organic molecules and substituted olefins. This document provides detailed application notes and protocols for the Heck reaction of Ethyl 2-bromobenzoate with various alkenes, offering a guide for researchers in academic and industrial settings.
Reaction Mechanism and Workflow
The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II)-aryl complex.
-
Alkene Coordination and Insertion: The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A syn-elimination of a β-hydride from the resulting alkyl-palladium intermediate forms the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next catalytic cycle.
A generalized workflow for performing a Heck reaction is depicted below.
Caption: A generalized workflow for performing the Heck reaction, from reaction setup to product analysis.
Heck Reaction Conditions for this compound and Alkenes
The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical conditions that can be applied to the reaction of this compound with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 12 | 75-85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | NaOAc (2) | NMP | 120 | 24 | 65-75 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2.5) | DMAc | 130 | 18 | 70-80 |
| 4 | 1-Octene | Pd(OAc)₂ (2) / PCy₃ (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 55-65 |
Experimental Protocols
Below are detailed experimental protocols for the Heck reaction of this compound with representative alkenes.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 M HCl (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Flush the flask with an inert gas (e.g., nitrogen).
-
Add anhydrous N,N-dimethylacetamide (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 130 °C and stir for 18 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture to remove insoluble salts and wash the filter cake with ethyl acetate (10 mL).
-
Wash the combined filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Concluding Remarks
The Heck reaction of this compound with various alkenes provides a reliable method for the synthesis of substituted ethyl benzoates, which are valuable intermediates in organic synthesis. The protocols provided herein offer a starting point for the development of specific applications. Optimization of reaction parameters such as catalyst loading, ligand, base, solvent, and temperature may be necessary to achieve the desired yield and purity for a particular substrate combination. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired products in high purity.
References
Application Notes and Protocols for Ullmann Condensation Reactions Involving Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Ullmann condensation reactions using Ethyl 2-bromobenzoate as the aryl halide substrate. The Ullmann reaction is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The protocols outlined below are based on established methodologies for copper-catalyzed cross-coupling reactions of aryl halides.[1][2] While specific conditions may require optimization for novel substrates, these guidelines offer a robust starting point for the N-arylation of amines and O-arylation of phenols and alcohols using this compound.
General Principles of the Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[3] The general mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a nucleophile (amine, alcohol, or phenol) and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst.[3] Modern advancements have introduced the use of ligands to stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope compared to the harsh, high-temperature conditions of the classical Ullmann reaction.[1][2]
A general schematic for the Ullmann condensation is presented below.
Caption: Generalized catalytic cycle for the ligand-assisted Ullmann condensation.
Application 1: C-N Bond Formation (N-Arylation of Amines)
The copper-catalyzed N-arylation of amines with this compound provides a direct route to N-aryl anthranilate esters, which are valuable precursors for the synthesis of acridones and other heterocyclic compounds of medicinal interest. The reaction can be performed with a variety of primary and secondary amines, including anilines and aliphatic amines.
Quantitative Data Summary: Typical Conditions for N-Arylation
The following table summarizes typical reaction parameters for the N-arylation of amines with aryl bromides, adapted for this compound.
| Parameter | Condition | Typical Range | Notes |
| Catalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% | Air-stable and commonly used. Other sources like Cu₂O or copper powder can also be effective.[1] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | 10 - 20 mol% | Amino acids (e.g., L-proline) or phenanthrolines can also be used to accelerate the reaction.[4] |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equiv. | Cs₂CO₃ is also highly effective. The choice of base can be critical to prevent ester hydrolysis.[1] |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous, polar aprotic solvents are preferred. DMF and DMSO are also common.[4][5] |
| Temperature | 80 - 120 °C | - | Higher temperatures may be required for less reactive amines or in ligand-free systems.[4] |
| Time | 12 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS. |
| Yield | - | 70 - 95% | Highly dependent on the specific amine substrate and reaction optimization.[4] |
Experimental Protocol: N-Arylation of an Aniline with this compound
This protocol describes a general procedure for the coupling of an aniline derivative with this compound.
Materials:
-
This compound
-
Aniline derivative
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add CuI (0.1 mmol, 10 mol%), K₃PO₄ (2.0 mmol, 2.0 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the aniline derivative (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL) to the vessel via syringe.
-
Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.[4]
-
Seal the tube and stir the mixture vigorously in a pre-heated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated anthranilate ester.
Notes:
-
The reaction should be performed under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.
-
The use of an anhydrous base and solvent is recommended for optimal results.
-
For aliphatic amines, milder conditions (e.g., lower temperatures) may be sufficient.
-
To minimize potential hydrolysis of the ethyl ester, prolonged reaction times at high temperatures should be avoided, and a non-nucleophilic base like K₃PO₄ is preferred over hydroxides.
Application 2: C-O Bond Formation (O-Arylation of Phenols)
The Ullmann ether synthesis allows for the coupling of this compound with phenols to form diaryl ethers. These structures are prevalent in natural products and are of significant interest in medicinal chemistry. The protocol can be adapted for aliphatic alcohols, though phenols are generally more reactive nucleophiles in this context.
Quantitative Data Summary: Typical Conditions for O-Arylation
The following table summarizes typical reaction parameters for the O-arylation of phenols with aryl bromides, adapted for this compound.
| Parameter | Condition | Typical Range | Notes |
| Catalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% | Nano-CuO has also been reported as an effective ligand-free catalyst.[6] |
| Ligand | (None) or Picolinic Acid | 20 - 30 mol% | Ligand-free reactions are possible, often in polar aprotic solvents like DMSO at elevated temperatures.[5][7] |
| Base | Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 equiv. | K₂CO₃ is a less expensive alternative that is also effective.[8] |
| Solvent | DMSO or Dioxane | 0.2 - 1.0 M | Non-polar solvents like toluene or xylene can be used, typically requiring a ligand.[8] |
| Temperature | 110 - 130 °C | - | Higher temperatures may be needed for sterically hindered or electron-poor phenols. |
| Time | 12 - 24 hours | - | Monitor reaction progress to avoid decomposition. |
| Yield | - | 60 - 90% | Yields are sensitive to the electronic properties of the phenol and steric hindrance. |
Experimental Protocol: Ligand-Free O-Arylation of a Phenol with this compound
This protocol describes a general ligand-free procedure for the coupling of a phenol with this compound, a method noted for its operational simplicity.[5]
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., sealed tube)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried sealed tube, add CuI (0.05 mmol, 5 mol%), Cs₂CO₃ (1.5 mmol, 1.5 equiv.), the phenol (1.2 mmol, 1.2 equiv.), and this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous DMSO (2 mL) via syringe.
-
Seal the tube and stir the mixture vigorously in a pre-heated oil bath at 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diaryl ether product.
Notes:
-
DMSO is an excellent solvent for ligand-free Ullmann couplings but can be difficult to remove completely. High-vacuum drying may be necessary.[5]
-
The reactivity of the phenol is influenced by electronic effects; electron-rich phenols are generally more reactive.
-
The potential for ester hydrolysis exists, although using a carbonate base minimizes this risk compared to hydroxides. If hydrolysis is a concern, starting with the corresponding 2-bromobenzoic acid and esterifying post-coupling is an alternative strategy.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for performing an Ullmann condensation reaction.
Caption: Standard experimental workflow for Ullmann condensation reactions.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful methodology allows for the efficient synthesis of a wide variety of arylamines from aryl halides and a broad range of amine coupling partners under relatively mild conditions. For drug development professionals, this reaction is of particular importance due to the prevalence of the arylamine moiety in numerous pharmaceutical agents.
These application notes provide a detailed overview and specific protocols for the Buchwald-Hartwig amination of ethyl 2-bromobenzoate. The resulting product, ethyl 2-aminobenzoate (ethyl anthranilate), and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the palladium-amido complex. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The choice of ligand is critical to the success of the reaction, as it influences the stability of the palladium complexes and the rates of the individual steps in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions.
Core Components of the Reaction
A successful Buchwald-Hartwig amination of this compound requires the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the reaction. For the amination of aryl bromides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BINAP are often effective.
-
Base: A non-nucleophilic strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents are necessary to ensure a water-free reaction environment. Toluene and dioxane are typical solvents for this reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. This data has been compiled from scientific literature and should serve as a starting point for reaction optimization.
Table 1: Amination with Ammonia Surrogates
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzophenone Imine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 12-24 | >90 (of imine) |
Note: The resulting imine is typically hydrolyzed in a subsequent step to yield the primary amine, ethyl 2-aminobenzoate.
Table 2: Amination with Primary Alkylamines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
Table 3: Amination with Primary Arylamines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 8-16 | 90-98 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 88-96 |
Table 4: Amination with Secondary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 92-99 |
| Diethylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-30 | 85-93 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These protocols should be adapted and optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: General Procedure for Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and BINAP.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add cesium carbonate, this compound, and aniline.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the reaction vigorously for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(phenylamino)benzoate.
Protocol 2: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Add this compound followed by morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 2-morpholinobenzoate.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Applications in Drug Development
Ethyl 2-aminobenzoate and its N-substituted derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds. The amino and ester functionalities provide convenient handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
One significant application is in the synthesis of quinazolinones , a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Ethyl 2-aminobenzoate can be readily cyclized with various reagents to form the quinazolinone scaffold. For example, reaction with an amide in the presence of a dehydrating agent can yield 2-substituted quinazolin-4(3H)-ones.
Furthermore, N-aryl derivatives of ethyl 2-aminobenzoate, synthesized via the Buchwald-Hartwig amination, are precursors to various other heterocyclic systems and can be found as structural motifs in drugs targeting a range of diseases. The ability to introduce diverse aryl and heteroaryl groups at the nitrogen atom using this methodology allows for the rapid generation of compound libraries for drug discovery screening.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols for the Synthesis of Fluorenones from Ethyl 2-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of fluorenone from ethyl 2-bromobenzoate. The described methodology involves a three-step reaction sequence: a Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis, and concluding with an intramolecular Friedel-Crafts acylation.
Introduction
Fluorenones are a significant class of aromatic ketones that form the core structure of various biologically active compounds and functional materials. Their rigid, planar structure and versatile reactivity make them valuable building blocks in medicinal chemistry and materials science. This protocol outlines a reliable and accessible pathway to synthesize the fluorenone scaffold starting from the commercially available this compound.
The synthesis proceeds through the formation of a biphenyl intermediate via a palladium-catalyzed Suzuki-Miyaura coupling. The subsequent hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which is then cyclized under acidic conditions to afford the target fluorenone.
Reaction Pathway
The overall synthetic route is depicted below. The initial Suzuki-Miyaura coupling forms the carbon-carbon bond between the two aromatic rings. The subsequent hydrolysis and intramolecular Friedel-Crafts acylation reactions lead to the formation of the fused tricyclic fluorenone system.
Figure 1: Overall reaction pathway for the synthesis of fluorenone.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This procedure details the palladium-catalyzed cross-coupling reaction to form ethyl 2-phenylbenzoate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 229.07 | 10.0 | 2.29 g |
| Phenylboronic acid | 121.93 | 12.0 | 1.46 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.1 (1 mol%) | 22.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.4 (4 mol%) | 105 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 50 mL |
| Water | - | - | 25 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 mmol), phenylboronic acid (12.0 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (0.4 mmol), and potassium carbonate (20.0 mmol).
-
Add toluene (50 mL) and water (25 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-phenylbenzoate.
Expected Yield: 80-90%
Step 2: Alkaline Hydrolysis of Ethyl 2-Phenylbenzoate
This protocol describes the saponification of the ester to the corresponding carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-phenylbenzoate | 226.27 | 8.0 | 1.81 g |
| Sodium hydroxide (NaOH) | 40.00 | 16.0 | 0.64 g |
| Ethanol | - | - | 40 mL |
| Water | - | - | 20 mL |
| Hydrochloric acid (HCl), concentrated | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 2-phenylbenzoate (8.0 mmol) in ethanol (40 mL).
-
Add a solution of sodium hydroxide (16.0 mmol) in water (20 mL).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water (50 mL) and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of 2-phenylbenzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Expected Yield: 90-98%
Step 3: Intramolecular Friedel-Crafts Acylation of 2-Phenylbenzoic Acid
This protocol details the cyclization of the carboxylic acid to form fluorenone using polyphosphoric acid (PPA).
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Phenylbenzoic acid | 198.22 | 5.0 | 0.99 g |
| Polyphosphoric acid (PPA) | - | - | ~10 g |
Procedure:
-
In a 50 mL round-bottom flask, place 2-phenylbenzoic acid (5.0 mmol) and polyphosphoric acid (~10 g).
-
Heat the mixture to 100-120 °C with mechanical stirring for 2-3 hours. The mixture will become a homogenous, viscous solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.
-
A yellow precipitate of fluorenone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude fluorenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expected Yield: 75-85%
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ethyl 2-phenylbenzoate | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 90 | 12-16 | 80-90 |
| 2 | Ethyl 2-phenylbenzoate | 2-Phenylbenzoic acid | NaOH, HCl | Ethanol/Water | Reflux | 2-4 | 90-98 |
| 3 | 2-Phenylbenzoic acid | Fluorenone | Polyphosphoric acid | None | 100-120 | 2-3 | 75-85 |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for fluorenone synthesis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Polyphosphoric acid is highly viscous and corrosive; handle with care, especially when hot.
-
Use appropriate techniques for handling flammable organic solvents.
The Versatility of Ethyl 2-bromobenzoate as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromobenzoate is a key building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the presence of two key functional groups: an ethyl ester and a bromine atom on a benzene ring. The bromine atom, positioned at the ortho-position to the ester, is particularly amenable to participation in various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in modern pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of commercially significant drug classes, including angiotensin II receptor blockers (sartans) and fungicides.
Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
The biphenyl scaffold is a crucial pharmacophore in a class of antihypertensive drugs known as sartans (e.g., Valsartan, Telmisartan, Losartan). This compound serves as a readily available and cost-effective starting material for the construction of this essential biphenyl core through Suzuki-Miyaura cross-coupling reactions.
A general synthetic strategy involves the coupling of this compound with a suitably functionalized phenylboronic acid. The resulting biphenyl ester can then be further elaborated to the final sartan drug molecule.
Experimental Protocol: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (A Key Sartan Intermediate)
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add Palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data for Suzuki-Miyaura Coupling:
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 85 | 18 | 85-95 | >98 | Adapted from literature |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 12 | 90 | >97 | |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 90 | 16 | 88-96 | >98 | Generic protocol |
Mechanism of action of Angiotensin II Receptor Blockers.
Boscalid's Mechanism of Action: Inhibition of Succinate Dehydrogenase
Boscalid inhibits Complex II of the electron transport chain.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 2-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of ethyl 2-bromobenzoate. The primary focus is on modern catalytic methods, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, which are essential for the synthesis of N-aryl and N-alkyl anthranilates. These products are crucial intermediates in the development of pharmaceuticals and other biologically active molecules.
Introduction
This compound is a readily available starting material for the synthesis of a variety of substituted aromatic compounds. While traditional nucleophilic aromatic substitution on unactivated aryl halides like this compound requires harsh reaction conditions, modern metal-catalyzed cross-coupling reactions have enabled these transformations under milder conditions with a broad substrate scope. The resulting ethyl 2-(amino)benzoate derivatives are precursors to important scaffolds such as quinolinones and acridones.[1]
This guide offers a practical summary of these key reactions, including quantitative data, detailed experimental procedures, and graphical representations of the workflows and reaction components.
Key Methodologies
Two principal catalytic systems are employed for the nucleophilic aromatic substitution of this compound:
-
Buchwald-Hartwig Amination: A versatile Palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is known for its high efficiency, broad functional group tolerance, and the continuous development of sophisticated phosphine ligands that enable reactions under increasingly mild conditions.[4]
-
Ullmann Condensation (Goldberg Reaction): A Copper-catalyzed cross-coupling reaction.[5] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides an effective and alternative method for the synthesis of N-substituted anthranilates.[6][7]
Data Presentation
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Various Amines - Representative Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination. While specific results for this compound are compiled from general knowledge of similar substrates, yields are generally high. Optimization is often required for specific substrate combinations.
| Entry | Amine Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 90-110 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100-110 | 18-24 | >95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 |
| 4 | p-Toluidine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 24 | 80-90 |
| 5 | sec-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | 18 | 75-85 |
Data compiled from representative protocols.[2][8]
Table 2: Copper-Catalyzed Amination of 2-Bromobenzoic Acids with Various Amines
This table presents data from the Ullmann-type amination of 2-bromobenzoic acid, a close analog of this compound. The reaction demonstrates high chemo- and regioselectivity.[6][7]
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | 99 |
| 2 | 1-Naphthylamine | N-(1-Naphthyl)anthranilic acid | 97 |
| 3 | 1-Aminopyrene | N-(1-Pyrenyl)anthranilic acid | 55 |
| 4 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 78 |
| 5 | 2-tert-Butylaniline | N-(2-tert-Butylphenyl)anthranilic acid | 53 |
| 6 | n-Butylamine | N-(n-Butyl)anthranilic acid | 85 |
| 7 | Cyclohexylamine | N-(Cyclohexyl)anthranilic acid | 92 |
Data sourced from Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. J. Org. Chem. 2006, 71 (8), 3270–3273.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Argon or Nitrogen gas supply
-
Standard workup and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous solvent (toluene or 1,4-dioxane).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4-2.0 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-(amino)benzoate derivative.[8]
Protocol 2: General Procedure for Ullmann Condensation
This protocol is adapted from the amination of 2-bromobenzoic acids and can be applied to this compound.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI) or a mixture of Cu powder and Cu₂O
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., 2-ethoxyethanol, DMF, or NMP)
-
Standard glassware for inert atmosphere reactions
-
Nitrogen gas supply
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the amine (1.05 eq), potassium carbonate (1.0 eq), and the copper catalyst (e.g., CuI, 10 mol%).
-
Add the solvent (e.g., 2-ethoxyethanol).
-
Flush the flask with nitrogen and heat the mixture to reflux (typically 120-140 °C) for 24 hours under a nitrogen atmosphere.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted anthranilate ester.
Visualizations
Caption: General experimental workflow for catalytic amination.
Caption: Key factors influencing Buchwald-Hartwig amination.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Hydrolysis of Ethyl 2-bromobenzoate to 2-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. This application note provides a detailed protocol for the hydrolysis of ethyl 2-bromobenzoate to 2-bromobenzoic acid. 2-Bromobenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The protocol described herein is based on the well-established method of alkaline hydrolysis (saponification), which offers the advantage of being an irreversible and generally high-yielding reaction.[1]
Reaction Scheme
The overall chemical transformation is depicted below:
Data Presentation
Physicochemical Properties of Reactant and Product
| Property | This compound | 2-Bromobenzoic acid |
| Molecular Formula | C₉H₉BrO₂[2][3] | C₇H₅BrO₂[4] |
| Molecular Weight | 229.07 g/mol [2][3] | 201.02 g/mol [4] |
| Appearance | Clear yellow liquid[2] | White to light yellow crystalline powder[5] |
| Boiling Point | 117 °C @ 17 mmHg[2] | 296.4 °C @ 760 mmHg[5][6] |
| Melting Point | Not Applicable | 147-150 °C[4] |
| Density | 1.443 g/mL at 25 °C[2] | 1.929 g/cm³[4][6] |
Spectroscopic Data Summary
| Spectroscopic Data | This compound | 2-Bromobenzoic acid |
| ¹H NMR | --INVALID-LINK--[7] | --INVALID-LINK--[8] |
| ¹³C NMR | --INVALID-LINK--[7] | --INVALID-LINK--[8][9] |
| IR Spectrum | --INVALID-LINK--[10] | --INVALID-LINK--[11][12] |
Experimental Protocols
This protocol is adapted from established procedures for the alkaline hydrolysis of benzoate esters.[13][14]
Materials and Equipment
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Separatory funnel
-
Büchner funnel and flask
-
pH paper or pH meter
-
Ice bath
-
Rotary evaporator (optional)
Detailed Experimental Procedure
Step 1: Saponification
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound in a minimal amount of ethanol.
-
Add a 10-20% aqueous solution of sodium hydroxide to the flask. A typical molar excess of NaOH is 2.5 to 3 equivalents relative to the ester.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for 45-60 minutes. The reaction is complete when the oily droplets of the ester are no longer visible, and the solution becomes homogeneous.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Work-up and Acidification
-
Transfer the cooled reaction mixture to a beaker.
-
If ethanol was used as a co-solvent, it can be removed under reduced pressure using a rotary evaporator.
-
Cool the aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH 1-2, as indicated by pH paper). This will precipitate the 2-bromobenzoic acid.[13]
Step 3: Isolation and Purification of 2-Bromobenzoic Acid
-
Collect the white precipitate of 2-bromobenzoic acid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining inorganic salts.
-
The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water) to yield fine, needle-like crystals.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Step 4: Characterization
-
Determine the melting point of the dried product. The literature value for 2-bromobenzoic acid is 147-150 °C.[4]
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product.
Workflow and Diagrams
Experimental Workflow
The overall experimental process for the hydrolysis of this compound is outlined in the following diagram.
Caption: Experimental workflow for the synthesis of 2-bromobenzoic acid.
Reaction Mechanism
The alkaline hydrolysis of an ester, also known as saponification, proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of alkaline ester hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | 6091-64-1 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromobenzoic acid(88-65-3) 13C NMR [m.chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. 2-Bromobenzoic acid(88-65-3) IR Spectrum [chemicalbook.com]
- 12. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 13. youtube.com [youtube.com]
- 14. sserc.org.uk [sserc.org.uk]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of Ethyl 2-bromobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of Ethyl 2-bromobenzoate and other sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield or failing completely. What are the most common causes?
A1: Low yields with sterically hindered substrates like this compound are typically due to one or more of the following factors:
-
Inefficient Oxidative Addition: The steric bulk from the ortho-ester group hinders the palladium catalyst's approach to the carbon-bromine bond, slowing this crucial first step of the catalytic cycle.[1][2]
-
Difficult Reductive Elimination: Steric congestion around the palladium center can also impede the final step where the new carbon-carbon bond is formed.[1][2]
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or could be decomposing under the reaction conditions, especially at elevated temperatures.[1][3]
-
Suboptimal Base or Solvent Choice: The base may be too weak to facilitate transmetalation efficiently, or the solvent may not provide adequate solubility for all reaction components.[4]
-
Competing Side Reactions: Undesired reactions such as protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, or dehalogenation of the aryl bromide can consume starting materials.[1][5][6]
Q2: How can I improve the efficiency of the oxidative addition step for a sterically hindered substrate?
A2: To overcome slow oxidative addition, the focus should be on the catalyst system.
-
Use Electron-Rich, Bulky Ligands: Ligands play a critical role in activating the palladium catalyst. For sterically demanding substrates, bulky and electron-donating phosphine ligands are highly effective. These ligands stabilize the palladium center and promote the oxidative addition step.[2][4] Buchwald-type ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[4][7]
-
Select an Appropriate Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can work, modern precatalysts often provide superior results for challenging couplings. Buchwald G3 or G4 precatalysts, which incorporate bulky phosphine ligands, are designed for the rapid generation of the active Pd(0) species and are highly effective for hindered substrates.[1] PEPPSI-type precatalysts are also a strong option, particularly with N-heterocyclic carbene (NHC) ligands.[1][8]
Q3: I suspect my base is not effective. Which base should I use for coupling this compound?
A3: The choice of base is crucial and often depends on the solvent. For sterically hindered couplings, a stronger base is often required to promote the transmetalation step.
-
Screen Different Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][9] For particularly challenging substrates, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[8]
-
Consider Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often a good choice in ethereal solvents like dioxane or THF, especially with a small amount of water to aid solubility.[4][10] Cs₂CO₃ is another effective base known for its high solubility in many organic solvents.[11]
-
Ensure Base Quality: Use a finely powdered, dry base to maximize its surface area and reactivity. Grinding the base before use can improve reproducibility.[10]
Q4: What is the optimal solvent and temperature for this reaction?
A4: Solvent and temperature are interconnected parameters that must be optimized together.
-
Solvent Selection: Ethereal solvents like 1,4-dioxane and THF , often in a mixture with water (e.g., 4:1 or 5:1 ratio), are excellent starting points.[6][8][12] Toluene is another common choice. The solvent must be able to dissolve the aryl bromide, boronic acid, and the catalyst complex. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[3][6]
-
Temperature Optimization: Sterically hindered couplings often require elevated temperatures (typically 80-110 °C) to overcome the higher activation energy.[4][6] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[6] It is best to monitor the reaction by TLC or LC-MS to find the lowest temperature that provides a reasonable reaction rate.[13]
-
Microwave Irradiation: Microwave-assisted heating can be highly effective, significantly reducing reaction times from hours to minutes and often improving yields by providing rapid and uniform heating.[13][14]
Q5: I am observing significant side products like homocoupling and protodeboronation. How can I minimize them?
A5: These side reactions are common but can be mitigated with careful experimental technique.
-
To Prevent Homocoupling: This side reaction is primarily caused by the presence of oxygen.[5]
-
Rigorous Degassing: Ensure your solvents and the reaction vessel are meticulously purged of oxygen. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes and to subject the sealed reaction flask to several cycles of vacuum and backfilling with inert gas.[3][4]
-
Use Active Catalyst: Starting with a Pd(0) source or a precatalyst that quickly generates Pd(0) minimizes the amount of Pd(II) species that can promote homocoupling.[6]
-
-
To Prevent Protodeboronation: This occurs when the boronic acid reacts with water or other protic species, replacing the boronic acid group with a hydrogen atom.[4]
-
Use Milder Bases: If protodeboronation is severe, consider a milder base like potassium fluoride (KF).[4]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to this side reaction.[4]
-
Anhydrous Conditions: For highly sensitive boronic acids, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be effective.[10]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Data Presentation: Parameter Optimization
The following tables summarize the effects of different reaction components on the yield of Suzuki couplings involving sterically hindered aryl bromides, based on literature data.
Table 1: Effect of Catalyst and Ligand
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low - Moderate |
| 2 | Pd(dppf)Cl₂ | (dppf) | K₃PO₄ | Dioxane | 100 | Moderate - Good |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High |
| 4 | XPhos Pd G3 | XPhos | K₃PO₄ | THF/H₂O | 80 | Excellent |
| 5 | Pd-PEPPSI-IPr | IPr | t-BuOK | Dioxane | 80 | >99[8] |
Table 2: Effect of Base and Solvent
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ | DMF/H₂O | 100 | Good[9] |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Good[2] |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 80 | High[4] |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Excellent[11] |
| 5 | Pd-PEPPSI | t-BuOK | Dioxane | 80 | >99[8] |
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for effective troubleshooting. A disruption at any stage can lead to low yield.
Experimental Protocols
General Protocol for Suzuki Coupling (Conventional Heating)
This protocol provides a general starting point for the reaction.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and the chosen base (2.0–3.0 equiv.) under a counterflow of inert gas (Argon or Nitrogen).[6][13]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[6]
-
Solvent and Catalyst Addition: Under positive inert gas pressure, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[4] This is followed by the addition of the palladium catalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Protocol for Microwave-Assisted Suzuki Coupling
This method is ideal for rapid optimization and for overcoming high activation barriers.
-
Vial Preparation: To a 10 mL microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), base (e.g., Cs₂CO₃, 2.0 equiv.), and a magnetic stir bar.[13]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and 5 mL of degassed 1,4-dioxane.
-
Reaction: Seal the vial with a cap. Place it in the microwave reactor and heat to the target temperature (e.g., 120-150 °C) for 15-30 minutes with stirring.[13][14]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Formation with Ethyl 2-bromobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from ethyl 2-bromobenzoate. Due to the presence of both an aryl bromide and an ester functional group, this substrate presents unique challenges, primarily related to competing side reactions.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of Grignard Reagent | 1. Presence of Water or Protic Impurities: Grignard reagents are strong bases and are quenched by water, alcohols, or even trace atmospheric moisture.[1][2] 2. Wurtz Coupling: The newly formed Grignard reagent reacts with the starting this compound.[1] 3. Reaction with Ester Group: The Grignard reagent attacks the ester of another this compound molecule.[3][4] 4. Inactive Magnesium Surface: A passivating oxide layer on the magnesium turnings can prevent the reaction from initiating.[5][6] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).[6][7] Use anhydrous solvents. 2. Slow Addition & Low Temperature: Add the this compound solution dropwise to the magnesium suspension at a low temperature (e.g., 0-10 °C) to minimize the concentration of the halide available for coupling.[8] 3. Low Temperature Formation: Preparing the reagent at very low temperatures (-78 °C) using highly active magnesium (Rieke Magnesium) can sometimes form the Grignard reagent before it has a chance to react with the ester.[4][9] 4. Magnesium Activation: Use a chemical activator like iodine or 1,2-dibromoethane, or mechanically crush the magnesium turnings in the flask before adding the solvent.[6][7] |
| Significant Formation of Biphenyl Byproduct (Wurtz Coupling) | 1. High Local Concentration of Aryl Halide: Adding the this compound too quickly increases the chance of a newly formed Grignard molecule reacting with an unreacted aryl halide.[8] 2. Elevated Temperature: Higher reaction temperatures can accelerate the rate of the Wurtz coupling reaction.[8] | 1. Controlled, Slow Addition: Use a syringe pump or a dropping funnel for slow, dropwise addition of the halide solution over an extended period.[8] 2. Maintain Low Temperature: Use an ice bath to control the exothermic reaction and keep the temperature low, which disfavors the coupling reaction.[8] |
| Isolation of Ketones or Tertiary Alcohols | 1. Intermolecular Reaction with Ester: The primary side reaction for this substrate is the nucleophilic attack of the formed Grignard reagent on the carbonyl carbon of the ester group of another molecule.[3] This initially forms a ketone, which is highly reactive and typically reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.[10][11][12] | 1. Use Excess Magnesium & Inverse Addition: While challenging, adding the magnesium to the aryl halide solution (inverse addition) can sometimes help, though this is not standard practice. 2. Low Temperature: Running the reaction at the lowest possible temperature can slow the rate of nucleophilic attack on the ester.[4] 3. Protecting Group Strategy: For critical applications, consider protecting the ester as a functional group that is unreactive to Grignard reagents (e.g., an orthoester) if the synthesis allows, though this adds steps to the overall process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the formation of a Grignard reagent from this compound?
The two most significant side reactions are:
-
Wurtz-type Coupling: This is a homocoupling reaction where the formed Grignard reagent (2-ethoxycarbonylphenylmagnesium bromide) reacts with a molecule of the starting material (this compound) to form a biphenyl dimer.[1][8] This consumes both the starting material and the desired product.
-
Reaction with the Ester Functional Group: The Grignard reagent is a potent nucleophile and will attack the electrophilic carbonyl carbon of the ester.[3][10] This addition-elimination sequence typically occurs twice. The first attack forms a ketone intermediate, which is even more reactive towards the Grignard reagent than the starting ester.[10] A second attack on the ketone leads to a tertiary alcohol after acidic workup.[3][12][13]
Q2: Why is it so difficult to stop the reaction at the ketone stage when the Grignard reagent reacts with the ester?
Ketones are generally more reactive towards Grignard reagents than esters are.[10] This is because the electrophilicity of the ester's carbonyl carbon is reduced by resonance with the adjacent oxygen atom's lone pair. Once the ketone is formed as an intermediate, it is consumed by the Grignard reagent faster than the remaining starting ester, making it very difficult to isolate the ketone in good yield.[10][11] Using only one equivalent of the Grignard reagent typically results in a mixture of the tertiary alcohol and unreacted starting material.[10]
Q3: What is the effect of reaction conditions on the prevalence of side reactions?
Reaction conditions have a critical impact on the outcome. The following table summarizes the general trends based on established principles of Grignard reactions.
| Condition | Effect on Wurtz Coupling | Effect on Reaction with Ester | Recommendation for this compound |
| High Temperature | Increases | Increases | Avoid. Maintain low temperatures (e.g., 0-10 °C) to control the exotherm and minimize both side reactions.[8] |
| Fast Addition of Halide | Significantly Increases | Increases | Avoid. Employ slow, dropwise addition to keep the concentration of the aryl halide low.[8] |
| High Reagent Concentration | Increases | Increases | Use a suitable amount of anhydrous solvent to maintain moderate dilution. |
| Anhydrous Solvent (e.g., THF, Diethyl Ether) | No direct effect | No direct effect | Mandatory. The presence of any protic solvent will destroy the Grignard reagent.[1][2] |
Q4: Can I use a different solvent to minimize side reactions?
While both diethyl ether and tetrahydrofuran (THF) are standard solvents, THF is often preferred for forming Grignard reagents from aryl halides due to its higher solvating power, which can help stabilize the reagent.[7][14] However, for substrates prone to Wurtz coupling, such as benzylic halides, diethyl ether can sometimes give better results than THF.[8] For this compound, the choice of solvent is less critical than maintaining strict control over temperature and addition rate.
Experimental Protocol: Minimizing Side Reactions
This protocol outlines a generalized procedure for the formation of a Grignard reagent from this compound, incorporating best practices to suppress side product formation.
1. Materials and Setup:
-
Glassware: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be rigorously dried in an oven at >120 °C for several hours or flame-dried under vacuum.
-
Reagents: Use high-purity magnesium turnings and anhydrous diethyl ether or THF.
-
Atmosphere: Assemble the apparatus while hot and allow it to cool under a steady stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the experiment.
2. Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single, small crystal of iodine. The purple vapor will dissipate as it reacts with the magnesium surface, indicating activation.[6]
-
Alternatively, add a few drops of 1,2-dibromoethane to initiate the reaction.
3. Grignard Reagent Formation:
-
Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small amount of this solution (~5-10%) to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask.
-
Once initiated, cool the flask in an ice bath to maintain a temperature between 0 °C and 10 °C.
-
Add the remainder of the this compound solution dropwise from the funnel over a period of 1-2 hours. The slow addition is crucial to minimize Wurtz coupling.[8]
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray or brownish suspension is the Grignard reagent, which should be used immediately in the subsequent step.
Visualization of Reaction Pathways
Caption: Reaction pathways in the formation of a Grignard reagent from this compound, illustrating the desired reaction and major side reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. leah4sci.com [leah4sci.com]
Preventing homocoupling in cross-coupling reactions of Ethyl 2-bromobenzoate
Topic: Preventing Homocoupling in Cross-Coupling Reactions of Ethyl 2-bromobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling in cross-coupling reactions, with a specific focus on substrates like this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid reagent in my Suzuki-Miyaura reaction with this compound. What is causing this?
A1: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura coupling. The primary causes for the formation of this undesired product include:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2][3]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][4]
-
Incomplete Reduction of Pd(II) to Pd(0): If the in-situ reduction of your Pd(II) precatalyst is inefficient, the lingering Pd(II) species can facilitate the homocoupling pathway.[5]
Q2: How can I minimize or eliminate the homocoupling of my boronic acid?
A2: Several strategies can be employed to suppress homocoupling:
-
Rigorous Degassing: It is critical to thoroughly remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period.[2][6] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
Choice of Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[4][6]
-
Use of Additives with Pd(II) Catalysts: If you are using a Pd(II) precatalyst, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[5][7]
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid reagent to the reaction mixture can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway.[3]
Q3: Can the choice of ligand affect the extent of homocoupling?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For substrates like this compound, employing bulky, electron-rich phosphine ligands is highly recommended.[2][4][8][9] Ligands such as SPhos and XPhos can accelerate the reductive elimination step of the catalytic cycle, which forms the desired cross-coupled product. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions, including those leading to homocoupling.[4]
Q4: My reaction is still producing homocoupling products despite degassing and using a Pd(0) catalyst. What other reaction parameters should I investigate?
A4: If homocoupling persists, you should consider optimizing the following parameters:
-
Base Selection: The choice of base can influence the rate of transmetalation versus competing side reactions. Screening different bases (e.g., carbonates, phosphates) can help identify one that favors the desired cross-coupling.[1][10]
-
Solvent: The solvent can impact the solubility of reagents and the kinetics of the reaction. Common solvents for Suzuki reactions include dioxane, THF, and toluene, often with the addition of water.[1] Experimenting with different solvent systems may be beneficial.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[3] However, this may also slow down the desired reaction, so a balance needs to be found.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of the cross-coupled product and the formation of the homocoupling byproduct in a model Suzuki-Miyaura reaction.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 | <5 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 95 | <2 |
| 4 | Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 100 | 88 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[4]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting homocoupling in cross-coupling reactions.
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and boronic acid homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 2-bromobenzoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during this specific reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields with sterically hindered substrates like this compound are often due to several factors:
-
Inefficient Oxidative Addition: The bulky ortho-ester group can sterically hinder the palladium catalyst's approach to the carbon-bromine bond, slowing down this crucial initial step of the catalytic cycle.[1]
-
Difficult Reductive Elimination: Steric congestion around the palladium center can also impede the final step where the new carbon-carbon bond is formed.[1]
-
Catalyst Deactivation: The palladium catalyst can decompose and precipitate as "palladium black," rendering it inactive, especially at the higher temperatures often required for challenging couplings.[1][2] This can be caused by oxygen, impurities, or excessive heat.[2][3][4]
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[1][5]
Q2: What is the optimal catalyst loading for the Suzuki reaction of this compound?
A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2] For highly optimized systems, this can sometimes be reduced to 0.5-1 mol%.[2] However, due to the sterically hindered nature of this compound, a higher loading of up to 10 mol% might be necessary to achieve a reasonable reaction rate.[2] It is recommended to incrementally increase the catalyst loading to find the optimal concentration for your specific conditions.[2]
Q3: How do I choose the right ligand and base for this reaction?
A3: The choice of ligand and base is critical for overcoming the steric hindrance of this compound.
-
Ligands: Bulky and electron-rich phosphine ligands are highly effective. These ligands stabilize the active palladium(0) species and facilitate both oxidative addition and reductive elimination.[6][7][8] Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[2][7][9]
-
Bases: A stronger base is often required to promote the formation of the active boronate species.[7] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than milder bases like potassium carbonate (K₂CO₃) for this type of substrate.[1][7] Ensure the base is finely powdered to maximize its surface area and reactivity.[7]
Q4: My boronic acid appears to be decomposing during the reaction. What can I do to prevent this?
A4: Decomposition of the boronic acid, often through protodeboronation, is a common side reaction, especially under harsh basic conditions or at elevated temperatures.[7] To mitigate this:
-
Use Milder Bases: If possible with your system, consider milder bases like potassium fluoride (KF).[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[7][10]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[7]
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[7]
Q5: I am observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A5: The formation of a black precipitate, known as "palladium black," is a sign of catalyst deactivation where the active Pd(0) catalyst has agglomerated and precipitated out of solution.[2][4] To prevent this:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[3][4][7] This can be done by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[4][11]
-
Use Robust Catalysts: Consider using air-stable precatalysts, such as palladacycles or Buchwald's G3 precatalysts, which are more resistant to deactivation.[3]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of catalyst and ligand. Consider more robust, air-stable precatalysts.[3] Ensure rigorous degassing to prevent catalyst oxidation.[3][7] |
| Low catalyst loading. | Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[2] | |
| Inappropriate ligand for the sterically hindered substrate. | Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][7][9] | |
| Base is not effective. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[7] Ensure the base is finely powdered.[7] | |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.[4] | |
| Significant Side Products | Protodeboronation of the boronic acid. | Use a more stable boronic acid derivative (e.g., pinacol ester).[7] Employ milder bases or anhydrous conditions if possible.[7] |
| Homocoupling of the boronic acid. | Ensure thorough degassing to remove all oxygen.[3][4] Starting with a Pd(0) source like Pd(PPh₃)₄ may help.[4] | |
| Reaction Stalls | Catalyst deactivation during the reaction. | See solutions for "Formation of Palladium Black." Consider a higher catalyst loading or a more stable catalyst system. |
| Poor solubility of reagents. | Choose a solvent system where all components are soluble at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is common.[9][12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/water 4:1 mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this solution to the main reaction flask via syringe.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][7]
Visual Guides
Caption: A troubleshooting workflow for low-yield Suzuki reactions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of Ethyl 2-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effect of solvents on the reactivity of Ethyl 2-bromobenzoate in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally impact the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
A1: The solvent is a critical parameter in palladium-catalyzed cross-coupling reactions as it influences multiple factors.[1] It affects the solubility of reactants, reagents, and the catalyst, which is crucial for a homogeneous reaction mixture. The solvent's polarity and coordinating ability can stabilize or destabilize catalytic intermediates, directly impacting reaction rates and, in some cases, product selectivity.[2][3] Furthermore, the solvent can influence the efficacy of the base and the stability of the active catalyst.[1]
Q2: What are the main classes of solvents used for reactions with this compound, and what are their key characteristics?
A2: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[4] They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4] They are particularly good at solvating cations, leaving anions relatively "naked" and more reactive.[2][4]
-
Nonpolar Solvents: These solvents (e.g., toluene, hexane) have low dielectric constants and small dipole moments.[4] They are typically used when reactants are nonpolar.
Q3: For a Suzuki-Miyaura coupling reaction with this compound, what type of solvent system is typically recommended?
A3: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is frequently employed.[5] Common organic solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[5][6] The addition of water is often necessary to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are crucial for activating the boronic acid.[6] The choice between these solvents can affect reaction rates and yields, and often requires empirical optimization for the specific substrates.
Q4: In a Sonogashira coupling, can the solvent choice help minimize the common side reaction of alkyne homocoupling (Glaser coupling)?
A4: Yes, solvent choice can play a role. While oxygen is the primary promoter of Glaser homocoupling, the reaction medium is also important.[2] Some polar aprotic solvents like DMF have been observed to slow down the main Sonogashira reaction, potentially by competing with other ligands for coordination to the palladium center.[3] In such cases, less coordinating solvents like toluene might offer a better outcome.[3] For challenging substrates, switching to a copper-free protocol, where the choice of solvent and ligand is even more critical, can be an effective strategy to eliminate homocoupling.[2]
Q5: How does solvent polarity influence a Buchwald-Hartwig amination reaction?
A5: In Buchwald-Hartwig amination, the solvent must solubilize the aryl bromide, the amine, and the base. Common solvents include toluene, 1,4-dioxane, and THF.[4][7] The polarity of the solvent can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. While a systematic trend is not always clear, solvents like toluene and DMF have been shown to be effective for a range of substrates.[8] The choice is often interdependent with the base and ligand used.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | One or more components (this compound, boronic acid, base) are not fully dissolved. Solution: Switch to a different solvent system (e.g., from toluene/water to dioxane/water) or adjust the solvent/water ratio to improve solubility.[6] |
| Inefficient Base Activity | The inorganic base (e.g., K₂CO₃) is not sufficiently soluble or active. Solution: Ensure an adequate amount of water is present in the co-solvent system to dissolve the base. Alternatively, switch to a different base-solvent combination, such as Cs₂CO₃ in anhydrous dioxane. |
| Catalyst Decomposition | The solvent is not properly degassed, leading to oxidation and deactivation of the Pd(0) catalyst. Solution: Thoroughly degas the solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before use and maintain an inert atmosphere throughout the reaction.[4] |
| Sub-optimal Polarity | The solvent polarity is not ideal for stabilizing key intermediates in the catalytic cycle. Solution: Screen a range of solvents with varying polarities, such as THF, dioxane, and toluene (often with water as a co-solvent), to identify the optimal medium for your specific substrate. |
Problem 2: Low Yield or Stalled Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Solvent-Ligand Competition | A coordinating solvent like DMF or DMSO may be displacing the phosphine ligand from the palladium center, slowing the reaction.[3] Solution: Switch to a less coordinating solvent such as toluene or THF.[3] |
| Poor Reactant Solubility | The this compound or the alkyne is not soluble in the chosen solvent. Solution: While an amine base like triethylamine can sometimes serve as the solvent, using a co-solvent like THF may be necessary to ensure all components are dissolved. |
| Significant Alkyne Homocoupling | The solvent environment is favoring the oxidative Glaser coupling side reaction. Solution: Ensure rigorous degassing of all solvents to remove oxygen.[2] Consider switching to a copper-free protocol, which is less prone to this side reaction.[2] |
Problem 3: Inefficient Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Incompatible Solvent-Base Pair | The chosen base (e.g., NaOtBu) has poor solubility or reactivity in the selected solvent. Solution: Screen different solvent-base combinations. Toluene is a common and effective solvent for use with bases like NaOtBu.[7][8] Ethereal solvents like dioxane or THF are also frequently used.[4] |
| Presence of Water | Trace amounts of water in the solvent can lead to hydrodehalogenation of the this compound. Solution: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use. |
| Low Reaction Rate | The reaction may be sluggish at the chosen temperature in the selected solvent. Solution: Switch to a higher-boiling solvent (e.g., from THF to dioxane or toluene) to allow for higher reaction temperatures (typically 80-110 °C).[8] |
Data Presentation
Solvent Properties
The selection of a solvent is guided by its physical properties, which influence reaction conditions and outcomes.
| Solvent | Abbreviation | Dielectric Constant (20°C) | Polarity | Type | Boiling Point (°C) |
| Water | H₂O | 80.1 | Polar | Protic | 100 |
| Dimethyl Sulfoxide | DMSO | 47.2 | Polar | Aprotic | 189 |
| Acetonitrile | MeCN | 37.5 | Polar | Aprotic | 82 |
| N,N-Dimethylformamide | DMF | 36.7 | Polar | Aprotic | 153 |
| Ethanol | EtOH | 24.6 | Polar | Protic | 78 |
| Tetrahydrofuran | THF | 7.6 | Polar | Aprotic | 66 |
| Toluene | PhMe | 2.4 | Nonpolar | Aprotic | 111 |
| 1,4-Dioxane | - | 2.2 | Nonpolar | Aprotic | 101 |
(Data compiled from general chemical knowledge sources)
Quantitative Data on Solvent Effects in Model Suzuki-Miyaura Reactions
While specific solvent screening data for this compound is not extensively published, the following data for the closely related Ethyl 4-bromobenzoate provides a strong indication of solvent performance in Suzuki-Miyaura couplings.
Reaction: Ethyl 4-bromobenzoate + Phenylboronic Acid → Ethyl 4-biphenylcarboxylate
| Entry | Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Yield (%) | Reference |
| 1 | 1,4-Dioxane / H₂O (1:1) | K₂CO₃ | Pd(OAc)₂ / IMes·HCl | 80 | >99 | [5] |
| 2 | Ethanol / H₂O (1:1) | K₂CO₃ | Pd(OAc)₂ / IMes·HCl | 80 | >99 | [5] |
| 3 | H₂O (neat) | K₂CO₃ | Pd(OAc)₂ / IMes·HCl | 80 | 85 | [5] |
| 4 | 1,4-Dioxane (neat) | K₂CO₃ | Pd(OAc)₂ / IMes·HCl | 80 | 11 | [5] |
Disclaimer: This data is for a model reaction with Ethyl 4-bromobenzoate and serves as a guide. Optimal conditions for this compound may vary due to steric and electronic differences.[5]
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Solvents should be degassed prior to use.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and Et₃N (typically a 2:1 mixture of THF:Et₃N is used as the solvent system).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a counterflow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the degassed toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.lucp.net [books.lucp.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorenone from Ethyl 2-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of fluorenone synthesis starting from Ethyl 2-bromobenzoate. The synthesis is a multi-step process, and this guide offers troubleshooting advice and detailed protocols for each critical stage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of fluorenone from this compound typically proceeds through a three-step sequence:
-
Suzuki-Miyaura Coupling: Formation of Ethyl 2-phenylbenzoate.
-
Hydrolysis: Conversion of Ethyl 2-phenylbenzoate to 2-phenylbenzoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of 2-phenylbenzoic acid (often via its acyl chloride) to fluorenone.
Below are common issues encountered during this synthesis and their potential solutions.
Step 1: Suzuki-Miyaura Coupling of this compound and Phenylboronic Acid
Q1: My Suzuki coupling reaction has a low yield. What are the common causes?
A1: Low yields in Suzuki coupling can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Incorrect Base Selection: The choice of base is crucial. Weaker bases like potassium carbonate (K₂CO₃) or stronger bases like cesium carbonate (Cs₂CO₃) can be effective depending on the solvent system. It is often necessary to screen different bases to find the optimal one for your specific setup.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Monitor your reaction to find the ideal temperature that balances reaction speed and yield.
-
Poor Quality Reagents: Ensure your this compound, phenylboronic acid, and solvents are pure and anhydrous.
Q2: I'm observing a significant amount of homocoupling of my phenylboronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction. To minimize it:
-
Rigorous Degassing: Oxygen can promote homocoupling. Ensure your reaction vessel and solvents are thoroughly degassed.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source can reduce the amount of Pd(II) species at the beginning of the reaction, which can contribute to homocoupling.
-
Controlled Addition: In some cases, slow addition of the phenylboronic acid to the reaction mixture can help minimize this side reaction.
Q3: My starting material is consumed, but I'm not getting the desired product. What could be happening?
A3: This could be due to dehalogenation of your this compound. This side reaction can be caused by:
-
Presence of a Hydrogen Source: Ensure your solvents are anhydrous.
-
Inappropriate Base: Some bases can act as hydride sources. Consider screening different, non-hydridic bases.
-
Harsh Reaction Conditions: Lowering the reaction temperature or shortening the reaction time may help.
Step 2: Hydrolysis of Ethyl 2-phenylbenzoate
Q4: My hydrolysis of Ethyl 2-phenylbenzoate is incomplete. How can I drive it to completion?
A4: Incomplete hydrolysis is usually due to insufficient reaction time or inadequate concentration of the base.
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present, continue heating under reflux.
-
Use Excess Base: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.
-
Co-solvent: If your ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve the reaction rate.
Step 3: Intramolecular Friedel-Crafts Acylation
Q5: The final cyclization to fluorenone is giving a low yield. What are the critical parameters for this step?
A5: The intramolecular Friedel-Crafts acylation is sensitive to several factors:
-
Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware, solvents, and reagents are scrupulously dry.[1]
-
Purity of the Intermediate: The 2-phenylbenzoic acid or its acyl chloride must be pure. Impurities can interfere with the catalyst.
-
Choice and Amount of Catalyst: Strong Lewis acids like aluminum chloride are often required in stoichiometric amounts because the product ketone can complex with the catalyst.[1] For the direct cyclization of the carboxylic acid, strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.
-
Reaction Temperature: The optimal temperature can vary. Some reactions work well at room temperature, while others require heating. Excessively high temperatures can lead to side reactions.
Q6: I am getting multiple products in my Friedel-Crafts reaction. What is the likely cause?
A6: While acylation is less prone to polysubstitution than alkylation, it can still occur, especially if the aromatic ring is highly activated. However, in the case of fluorenone synthesis, the formation of multiple products is more likely due to intermolecular acylation if the reaction is too concentrated, or charring/decomposition under harsh acidic conditions. Ensure high dilution for intramolecular reactions and carefully control the temperature.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield |
| Pd Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos | >85% |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | |
| Temperature | 80-100 °C | 90-110 °C | Room Temp - 80°C | |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 2-5 mol% |
Note: The optimal conditions are substrate-dependent and may require screening.
Table 2: Conditions for Intramolecular Friedel-Crafts Acylation
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Typical Yield |
| 2-phenylbenzoic acid | Conc. H₂SO₄ | None | 100 °C | Good |
| 2-phenylbenzoic acid | Polyphosphoric Acid (PPA) | None | 120-140 °C | High |
| 2-phenylbenzoyl chloride | AlCl₃ | Dichloromethane (DCM) | 0 °C to RT | High |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude Ethyl 2-phenylbenzoate by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-phenylbenzoate
Materials:
-
Ethyl 2-phenylbenzoate (1.0 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv)
-
Ethanol and Water (1:1 mixture)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-phenylbenzoate in the ethanol/water mixture.
-
Add sodium hydroxide pellets and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of 2-phenylbenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Intramolecular Friedel-Crafts Acylation
Method A: Cyclization of 2-phenylbenzoic acid using Polyphosphoric Acid (PPA)
Materials:
-
2-phenylbenzoic acid (1.0 equiv)
-
Polyphosphoric Acid (PPA)
Procedure:
-
Place 2-phenylbenzoic acid in a round-bottom flask.
-
Add an excess of PPA (enough to allow for efficient stirring).
-
Heat the mixture to 120-140 °C with mechanical stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid fluorenone product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, then with a saturated sodium bicarbonate solution, and finally again with water.
-
Dry the crude fluorenone and recrystallize from a suitable solvent (e.g., ethanol/water).
Method B: Cyclization via the Acyl Chloride
Step 3a: Formation of 2-phenylbenzoyl chloride
Materials:
-
2-phenylbenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
A catalytic amount of DMF
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under argon, suspend 2-phenylbenzoic acid in anhydrous DCM.
-
Add a few drops of DMF.
-
Slowly add thionyl chloride at room temperature.
-
Stir the mixture at room temperature for 1-2 hours, then gently reflux for 1 hour until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylbenzoyl chloride, which can be used in the next step without further purification.
Step 3b: Friedel-Crafts Cyclization
Materials:
-
Crude 2-phenylbenzoyl chloride (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under argon, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C.
-
Dissolve the crude 2-phenylbenzoyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude fluorenone.
-
Recrystallize from a suitable solvent.
Visualizations
Caption: Overall synthetic pathway from this compound to Fluorenone.
Caption: Troubleshooting decision workflow for low yield issues.
References
Technical Support Center: Purification of Ethyl 2-bromobenzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-bromobenzoate using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Issue 1: Poor separation of this compound from impurities.
-
Question: My fractions are all mixed, and I'm not getting pure this compound. What could be the cause?
-
Answer: Poor separation can stem from several factors:
-
Improper Solvent System: The polarity of your eluent may not be optimal. It is crucial to first perform Thin Layer Chromatography (TLC) to determine the best solvent system. For this compound, a common starting point is a mixture of petroleum ether and ethyl acetate.[1] An ideal solvent system will give your product an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from impurities.[2]
-
Poor Column Packing: Channels or cracks in the silica gel can lead to an uneven flow of the solvent and poor separation.[3] Using a "slurry" method for packing, where the silica gel is mixed with the initial eluent before being poured into the column, is often more effective than dry packing.[3]
-
Incorrect Sample Loading: A diffuse initial band of your sample will result in broad, overlapping bands during elution.[3] To avoid this, dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
-
Issue 2: this compound is not eluting from the column.
-
Question: I've been running the column for a while, but my product doesn't seem to be coming off. What should I do?
-
Answer: This typically indicates that the solvent system is not polar enough to move the compound down the silica gel.[3] this compound has ester and bromo functional groups, giving it some polarity. If you started with a very non-polar solvent (like 100% hexane), you will need to gradually increase the polarity by adding a more polar solvent, such as ethyl acetate.[2] Monitor the elution with TLC to track the movement of your compound.
Issue 3: The purified this compound is a yellow oil, not a colorless liquid.
-
Question: The product I collected is a yellow oil, but I expected a colorless liquid. Is this normal?
-
Answer: While pure this compound is described as a colorless oily liquid[1], trace impurities can sometimes impart a yellow color.[3] If the product is still impure, these impurities can also prevent it from appearing as expected.[3] It is advisable to verify the purity using analytical techniques such as NMR or HPLC.[3] If colored impurities are suspected, they can sometimes be removed by treating a solution of the product with a small amount of activated charcoal before filtration.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A commonly used and effective eluent system is a mixture of petroleum ether and ethyl acetate.[1] A specific ratio cited for successful purification is petroleum ether/ethyl acetate = 10:1.[1] However, it is always best practice to first determine the optimal solvent system by running a TLC with your crude material.[2][3]
Q2: How can I monitor the progress of my column chromatography?
A2: The best way to monitor your column is by collecting small fractions and analyzing them by TLC.[2] Spot each fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of this compound. After developing the plate, you can visualize the spots under a UV lamp to see which fractions contain your desired product and whether it is pure.[2]
Q3: What are the likely impurities in a sample of crude this compound?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the esterification of 2-bromobenzoic acid with ethanol.[1] In this case, potential impurities could include unreacted 2-bromobenzoic acid and residual ethanol or side-products from the reaction.
Q4: My compound appears to be unstable on silica gel. What are my options?
A4: If you suspect your compound is degrading on the silica gel, you can test its stability by spotting it on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots have appeared.[4] If it is unstable, you could consider using a less acidic stationary phase like alumina or deactivating the silica gel.[4]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Eluent System | Petroleum Ether / Ethyl Acetate | [1] |
| Eluent Ratio | 10:1 (Petroleum Ether:Ethyl Acetate) | [1] |
| Typical Yield | ~86% | [1] |
| Appearance | Colorless oily liquid | [1] |
| TLC Rf Target | 0.2 - 0.4 | [2] |
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific scale of your reaction and the impurity profile of your crude product.
1. TLC Analysis to Determine Optimal Solvent System:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop a series of TLC plates using different ratios of petroleum ether and ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).
-
The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.[2]
2. Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent. A general rule is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.[2]
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[2][3]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.[2]
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent by rotary evaporation to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound purification.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Purification of Ethyl 2-bromobenzoate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Ethyl 2-bromobenzoate and other impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I determine if unreacted this compound is present in my reaction mixture?
A1: The presence of unreacted this compound can be identified using chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick method to visualize the presence of the starting material relative to your product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.[1] Comparing the retention time of a spot or peak in your crude mixture to a standard of pure this compound will confirm its presence.
Q2: What are the most common methods for removing unreacted this compound?
A2: The primary methods for removing unreacted this compound are column chromatography, recrystallization, and aqueous workup (liquid-liquid extraction). The choice of method depends on the properties of the desired product and the nature of the impurities. Meticulous column chromatography is often effective for separating compounds with similar polarities.[2] Recrystallization is a powerful technique if your product is a solid and a suitable solvent system can be found.[2][3]
Q3: When is an aqueous workup sufficient for purification?
A3: A standard aqueous workup is an essential first step to remove water-soluble impurities like inorganic salts and bases used in the reaction.[2] It involves diluting the reaction mixture with an organic solvent and washing with water or brine.[2] However, since this compound is not highly water-soluble, an aqueous wash alone is typically insufficient to remove it completely and is usually followed by other purification techniques.
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent should dissolve your product well at elevated temperatures but poorly at room temperature, while the impurities, including this compound, should remain soluble or insoluble at all temperatures. A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4] It is common to use a solvent pair, such as ethanol/water or hexane/ethyl acetate, to achieve the desired solubility profile.[4][5]
Troubleshooting Guides
Issue: Difficulty Separating Product from Unreacted this compound via Column Chromatography
Q: My product and unreacted this compound have very similar Rf values on TLC, making separation by column chromatography difficult. What can I do?
A:
-
Optimize Your Solvent System: Experiment with different solvent systems. A less polar solvent system will generally result in lower Rf values and may improve separation. Try various combinations of solvents like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[2] Running a gradient elution, where the polarity of the eluent is gradually increased, can also significantly improve separation.
-
Adjust the Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina if your compounds are sensitive to the acidic nature of silica. For some applications, reverse-phase chromatography may provide a different selectivity.[1][6]
-
Sample Loading: Ensure you are not overloading the column. Overloading leads to broad bands and poor separation. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Issue: Product Oiling Out During Recrystallization
Q: I've identified a potential recrystallization solvent, but my product separates as an oil instead of forming crystals. How can I resolve this?
A:
-
Cause: Oiling out often occurs when the solution is supersaturated or when the cooling process is too rapid. The presence of impurities can also inhibit crystallization.[2]
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent Adjustment: Add a small amount of a solvent in which your compound is less soluble (a co-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to clarify it before cooling.[4]
-
Issue: Persistent Emulsion During Aqueous Workup
Q: An emulsion has formed during the liquid-liquid extraction step of my workup, and the layers will not separate. What should I do?
A:
-
Cause: Emulsions can form when the densities of the aqueous and organic layers are similar or when surfactants are present.[7]
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[7]
-
Add More Organic Solvent: Diluting the organic layer can sometimes resolve the issue.[7]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[7]
-
Filtration: In some cases, filtering the emulsified layer through a pad of Celite® or glass wool can break the emulsion.[8]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[8]
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography Purification
| Stationary Phase | Eluent System (v/v) | Typical Application |
| Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | General purification of this compound derivatives.[9][10] |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | Separation of products with similar polarity to this compound.[2] |
| Silica Gel | Dichloromethane / Methanol | For more polar products. |
| Reverse Phase C18 | Acetonitrile / Water with Formic or Phosphoric Acid | HPLC analysis and purification.[1] |
Table 2: Suggested Solvents for Recrystallization
| Solvent / Solvent Pair | Application Notes |
| Ethanol | A general and effective solvent for many organic compounds.[4] |
| Hexane / Ethyl Acetate | A common solvent pair; the ratio can be adjusted to optimize solubility.[4] |
| Hexane / Acetone | Another versatile solvent pair.[4] |
| Toluene | Can be effective for aromatic compounds. |
| Water | Useful for polar compounds that are sparingly soluble in organic solvents.[4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Weigh the appropriate amount of silica gel in a beaker and create a slurry with the initial, least polar eluent.
-
Column Packing: Secure the column vertically and add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[11]
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. sielc.com [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound | 6091-64-1 [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Identification of byproducts in the synthesis of Ethyl 2-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of Ethyl 2-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary byproducts?
The most prevalent laboratory-scale synthesis of this compound is the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The primary and unavoidable byproduct of this equilibrium reaction is water. However, several organic byproducts can also form, depending on the reaction conditions and the purity of the starting materials.
Q2: What are the potential organic byproducts I should be aware of during the Fischer esterification of 2-bromobenzoic acid?
Potential organic byproducts can originate from the starting materials or side reactions during the esterification process. These include:
-
Unreacted 2-bromobenzoic acid: Incomplete reaction is common as Fischer esterification is an equilibrium process.
-
Isomeric Ethyl Bromobenzoates (e.g., Ethyl 3-bromobenzoate, Ethyl 4-bromobenzoate): These arise from isomeric impurities present in the 2-bromobenzoic acid starting material.
-
Ethyl 2-ethoxybenzoate: This can form if a nucleophilic substitution of the bromide with ethoxide occurs, which can be promoted by certain reaction conditions.
-
Diethyl ether: Formed by the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.
-
Poly-brominated species: If the starting 2-bromobenzoic acid contains di- or tri-brominated impurities, these will also be esterified.
Q3: My 2-bromobenzoic acid starting material is synthesized via a Sandmeyer reaction. What impurities could be present?
The Sandmeyer reaction of 2-aminobenzoic acid (anthranilic acid) is a common route to 2-bromobenzoic acid. Potential byproducts from this synthesis that could be present as impurities include:
-
Isomeric bromobenzoic acids: Incomplete regioselectivity can lead to the formation of 3- and 4-bromobenzoic acids.
-
Biaryl compounds: Radical side reactions during the Sandmeyer reaction can lead to the formation of biphenyl derivatives.[1]
-
Phenolic byproducts (e.g., Salicylic acid): Reaction of the diazonium salt intermediate with water can introduce hydroxylated species.
Q4: How can I detect the presence of these byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile byproducts such as this compound, isomeric esters, and diethyl ether. The mass spectrometer provides structural information for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the desired ester from unreacted carboxylic acid and other less volatile, more polar byproducts.[2] A reverse-phase method is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the components of the product mixture and can be used for quantitative analysis if an internal standard is used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction due to equilibrium. | Use a large excess of ethanol to drive the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus. Increase reaction time or catalyst concentration. |
| Presence of unreacted 2-bromobenzoic acid | Insufficient reaction time or catalyst. | Increase the reflux time and/or the amount of acid catalyst. Ensure efficient mixing. |
| Detection of isomeric ethyl bromobenzoates | Impure 2-bromobenzoic acid starting material. | Purify the starting 2-bromobenzoic acid by recrystallization before use. Analyze the starting material by HPLC or GC to confirm its purity. |
| Formation of Ethyl 2-ethoxybenzoate | Nucleophilic substitution of the bromide. | This side reaction is less common but can be minimized by using milder reaction conditions and avoiding excessively high temperatures. |
| Significant amount of diethyl ether detected | High reaction temperature causing self-condensation of ethanol. | Maintain the reaction temperature at the reflux temperature of ethanol and avoid overheating. |
| Discoloration of the final product | Formation of colored byproducts, possibly from the Sandmeyer reaction impurities. | Purify the crude product by column chromatography or distillation. Treatment with activated carbon before the final purification step can help remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
2-bromobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromobenzoic acid in a 5 to 10-fold molar excess of anhydrous ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v of the ethanol volume) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and sulfuric acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Analytical Method for Byproduct Identification (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
This method should effectively separate diethyl ether, ethanol, this compound, and any isomeric byproducts. Unreacted 2-bromobenzoic acid is less volatile and may require derivatization for optimal GC analysis, making HPLC a better choice for its quantification.
Byproduct Identification and Formation
The following table summarizes the potential byproducts, their likely source, and their molecular weight for aid in mass spectrometry analysis.
| Byproduct | Source | Molecular Weight ( g/mol ) |
| 2-bromobenzoic acid | Unreacted starting material | 201.02 |
| Water | Reaction byproduct | 18.02 |
| Ethyl 3-bromobenzoate | Impurity in starting material | 229.07 |
| Ethyl 4-bromobenzoate | Impurity in starting material | 229.07 |
| Ethyl 2-ethoxybenzoate | Side reaction | 194.22 |
| Diethyl ether | Self-condensation of ethanol | 74.12 |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Main synthesis pathway and potential byproduct formation routes.
References
Technical Support Center: Managing Temperature Control in Exothermic Reactions of Ethyl 2-bromobenzoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing temperature control during exothermic reactions involving Ethyl 2-bromobenzoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure safe and successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during exothermic reactions with this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is increasing uncontrollably. What should I do?
-
Answer: An uncontrolled temperature spike indicates a potential thermal runaway, which can be dangerous.
-
Immediate Action: If safe to do so, immediately immerse the reaction vessel in a pre-chilled cooling bath (e.g., dry ice/acetone). If the reaction is large or the exotherm is too vigorous, evacuate the area and follow your institution's safety protocols.
-
Potential Causes & Solutions:
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction. For larger reactions, consider a cryocooler or a larger cooling bath.
-
Rapid Reagent Addition: Adding reagents too quickly can initiate the reaction at a rate that overwhelms the cooling system. Subsequent attempts should employ the slow, dropwise addition of the reagent, monitoring the internal temperature closely.
-
Poor Stirring: Inefficient stirring can lead to localized hot spots where the reaction accelerates. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Issue 2: Low or No Product Yield
-
Question: My reaction is complete, but I have a very low yield of the desired product. Could temperature be the cause?
-
Answer: Yes, improper temperature control is a common reason for low yields.
-
Potential Causes & Solutions:
-
Reaction Temperature Too Low: Some reactions, despite being exothermic overall, require an initial activation energy or may proceed too slowly at very low temperatures, leading to incomplete conversion. If you suspect this, consider initiating the reaction at a slightly higher temperature before cooling, or allowing the reaction to proceed for a longer time at the low temperature.
-
Grignard Reagent Decomposition: In Grignard reactions, if the temperature rises too high during formation, the reagent can decompose or participate in side reactions. Maintaining a very low temperature (e.g., -78 °C) is often crucial for stability.[1][2]
-
Side Reactions Dominating: Elevated temperatures can favor the formation of undesired byproducts. For instance, in Sonogashira couplings, higher temperatures can promote homocoupling (Glaser coupling) of the alkyne.[3] In Ullmann condensations, debromination or homocoupling of the aryl halide can occur at excessive temperatures.[4]
-
-
Issue 3: Formation of Significant Byproducts
-
Question: I've isolated my product, but it's contaminated with significant byproducts. How can I improve the selectivity?
-
Answer: Byproduct formation is often temperature-dependent.
-
Potential Causes & Solutions:
-
Homocoupling in Sonogashira Reactions: As mentioned, this is a common side reaction, often exacerbated by the presence of oxygen and higher temperatures. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and consider running the reaction at a lower temperature, even if it requires a longer reaction time. Copper-free Sonogashira protocols can also eliminate this side reaction.[5][6]
-
Wurtz-type Coupling in Grignard Reactions: The formation of biphenyl derivatives can occur if the temperature is not adequately controlled during the Grignard reagent formation and subsequent reaction. Slow addition of reagents and maintaining low temperatures are key.
-
Decomposition of Starting Materials or Products: The starting material, reagents, or even the desired product may not be stable at elevated temperatures, leading to decomposition. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at high temperatures.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common exothermic reactions involving this compound?
-
A1: The most common exothermic reactions are the Grignard reaction (formation of 2-ethoxycarbonylphenylmagnesium bromide), Ullmann condensation (e.g., with phenols or amines), and Sonogashira coupling (with terminal alkynes).
-
-
Q2: Why is temperature control so critical for these reactions?
-
A2: These reactions release a significant amount of heat (exothermic). Without proper control, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure (thermal runaway). This can result in decreased product yield, increased byproduct formation, and potentially hazardous conditions such as splashing or vessel rupture.
-
-
Q3: What are the best methods for cooling these reactions in a laboratory setting?
-
A3: The choice of cooling method depends on the target temperature and the scale of the reaction. Common methods include:
-
Ice/Water Bath: For maintaining temperatures around 0 °C.
-
Ice/Salt Bath: Can achieve temperatures down to approximately -20 °C.
-
Dry Ice/Acetone Bath: A common choice for temperatures around -78 °C, ideal for sensitive reactions like Grignard reagent formation.[7]
-
Recirculating Chiller/Cryocooler: Offers precise and stable temperature control over a wide range, suitable for long reactions or when a specific temperature profile is required.
-
-
-
Q4: How does the ortho-ester group in this compound affect its reactivity and the exothermicity of its reactions?
-
A4: The ester group is electron-withdrawing, which can influence the reactivity of the aryl bromide. In Grignard formation, this can make the initiation more challenging. Steric hindrance from the ortho-ester group can also slow down the reaction rate compared to a para-substituted equivalent, which might require slightly elevated temperatures in some coupling reactions to achieve a reasonable rate.
-
-
Q5: Can I run these reactions at room temperature to avoid complex cooling setups?
-
A5: While some modern coupling protocols, particularly for Sonogashira and Ullmann reactions, have been developed to run at or near room temperature with the right choice of catalyst and ligands, this is not always feasible.[8][9] Grignard reagent formation with this compound is highly exothermic and generally requires low temperatures to prevent side reactions and decomposition.[1][2] It is crucial to consult literature for specific reaction conditions or perform small-scale optimization studies.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for key exothermic reactions of this compound, compiled from various literature sources.
| Reaction Type | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Key Side Products |
| Grignard Reaction | Mg, THF | -78 to 0 | 1-2 hours | Variable | Biphenyl derivatives, unreacted starting material |
| Ullmann Condensation | Phenol, CuI, Ligand, Base | 80 - 120 | 12-24 hours | 60 - 90 | Debrominated starting material, homocoupled biaryl |
| Sonogashira Coupling | Phenylacetylene, Pd catalyst, CuI, Base | Room Temp. to 80 | 3-24 hours | 70 - 95 | Homocoupled alkyne (Glaser product) |
Experimental Protocols
1. Grignard Reaction with this compound and Subsequent Reaction with an Electrophile
This protocol describes the formation of the Grignard reagent at low temperature, a critical step for managing the exotherm.
-
Materials: Magnesium turnings, this compound, Anhydrous tetrahydrofuran (THF), Iodine (crystal), Electrophile (e.g., benzaldehyde), Dry ice, Acetone.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine as an initiator.
-
Under a nitrogen atmosphere, add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once initiated (disappearance of iodine color and gentle bubbling), cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the remaining this compound solution dropwise, maintaining the internal temperature below -65 °C. The exotherm should be controlled by the addition rate.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Cool the solution of the electrophile (e.g., benzaldehyde, 1.1 eq.) in anhydrous THF to -78 °C in a separate flask.
-
Slowly transfer the prepared Grignard reagent to the electrophile solution via a cannula, keeping the temperature below -65 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Proceed with standard aqueous workup and purification.
-
2. Ullmann Condensation of this compound with Phenol
This protocol uses a modern, ligand-assisted method which allows for milder conditions than traditional Ullmann reactions.
-
Materials: this compound, Phenol, Copper(I) iodide (CuI), N,N-dimethylglycine (ligand), Potassium carbonate (K₂CO₃), Anhydrous dioxane.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), phenol (1.2 eq.), CuI (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours. The exotherm is generally manageable at this scale and with controlled heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a typical Sonogashira coupling, with temperature control being important for minimizing side reactions.
-
Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (NEt₃), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous, degassed THF and triethylamine (2.0 eq.).
-
Add phenylacetylene (1.2 eq.) dropwise via syringe. A slight exotherm may be observed upon addition.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the temperature to ensure it does not rise uncontrollably.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Ethyl 2-bromobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the critical role of the base in optimizing Suzuki-Miyaura cross-coupling reactions of Ethyl 2-bromobenzoate. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Conversion of this compound
Low or no conversion is a frequent challenge, often linked to the sterically hindered nature of the ortho-substituted this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Transmetalation | The base is crucial for activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[1] For sterically hindered substrates, a stronger base may be required. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[2][3] |
| Inadequate Base Solubility | The chosen base must have sufficient solubility in the reaction solvent to be effective. If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring to maximize interfacial contact. Consider using a solvent that can dissolve both the organic substrates and the inorganic base, such as dioxane or DMF.[2] |
| Catalyst Inactivity | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, it must be reduced in situ.[4] Ensure your catalyst has not been oxidized by using fresh catalyst and properly degassing the reaction mixture. |
| Poor Ligand Choice | For sterically hindered substrates like this compound, bulky and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to promote both oxidative addition and reductive elimination.[2][5] |
Issue 2: Significant Formation of Side Products
The appearance of side products such as homocoupled boronic acid or dehalogenated starting material can significantly reduce the yield of the desired product.
| Side Product | Potential Cause & Mitigation |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen and Pd(II) species.[2][6] Mitigation: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][5] |
| Dehalogenation (Protodehalogenation) | This occurs when the aryl bromide is reduced to the corresponding arene.[4] Mitigation: Use high-purity, anhydrous solvents and bases. Some solvents or bases can act as hydride sources. The choice of ligand can also influence the rate of this side reaction.[2] |
| Hydrolysis of Ethyl Benzoate Product | Under strongly basic aqueous conditions and elevated temperatures, the ethyl ester product can be hydrolyzed to the corresponding carboxylic acid. Mitigation: If hydrolysis is a significant issue, consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane.[7] Alternatively, a milder base like K₂CO₃ can be screened.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex.[10] This complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group to the palladium center, which is often the rate-determining step.[10]
Q2: Which type of base is generally recommended for a sterically hindered substrate like this compound?
A2: For sterically hindered aryl halides, stronger bases are often more effective.[2] While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently necessary to achieve good yields.[2] In some cases, very strong bases like potassium tert-butoxide (t-BuOK) in anhydrous organic solvents have proven to be highly effective.[3]
Q3: Can the choice of base lead to unwanted side reactions?
A3: Yes, an inappropriate base can promote side reactions. A base that is too strong or used at too high a temperature can lead to the decomposition of substrates or products.[4] For instance, in the case of this compound, strong aqueous bases can cause hydrolysis of the ester group.[11] Additionally, certain bases can contribute to the dehalogenation of the aryl halide.[2]
Q4: How does the presence of water affect the choice of base?
A4: Many Suzuki-Miyaura reactions are performed in a biphasic solvent system, such as toluene and water, which requires a water-soluble inorganic base like K₂CO₃ or K₃PO₄.[1] Water can facilitate the formation of the active boronate species.[12] However, for substrates that are sensitive to hydrolysis or protodeboronation, anhydrous conditions with an organic-soluble base or a solid inorganic base in an anhydrous solvent might be preferable.[7][8]
Q5: How many equivalents of base should I use?
A5: Typically, 2.0 to 3.0 equivalents of the base are used in Suzuki-Miyaura reactions.[5] This excess is necessary to drive the reaction to completion by ensuring full activation of the boronic acid and neutralizing any acidic byproducts formed during the reaction.
Experimental Protocols
General Protocol for Base Screening in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for screening different bases to optimize the reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[1]
-
Selected Base (2.0 mmol, 2.0 equiv)[10]
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the selected base.[10]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[10]
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1][13]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Potential for decarboxylation of Ethyl 2-bromobenzoate under thermal stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for decarboxylation of Ethyl 2-bromobenzoate under thermal stress.
Frequently Asked Questions (FAQs)
Q1: Will this compound undergo thermal decarboxylation upon heating?
A1: Direct thermal decarboxylation of simple benzoic acid esters like this compound is generally not a facile process and often requires high temperatures. The C-C bond between the aromatic ring and the carboxyl group is strong. Decarboxylation of benzoic acids themselves typically requires temperatures exceeding 140°C and is often facilitated by ortho-substituents or the use of catalysts.[1] While esters can be decarboxylated, it is not a common thermal reaction without specific activating groups, such as a β-keto group.[2]
Q2: What are the expected products if a reaction does occur under thermal stress?
A2: Under significant thermal stress, several reactions could potentially occur instead of, or in addition to, simple decarboxylation. These may include:
-
Hydrolysis: If water is present, the ester can hydrolyze to 2-bromobenzoic acid and ethanol. The resulting carboxylic acid could then potentially undergo decarboxylation at higher temperatures.
-
Pyrolysis/Decomposition: At very high temperatures, the molecule may decompose through various radical pathways, potentially leading to a complex mixture of products.[3] This could involve cleavage of the C-Br bond or the ethyl ester group.[4][5]
-
Benzyne Formation: Aryl halides can form reactive aryne intermediates at high temperatures, which can then be trapped by nucleophiles if present.[6]
Q3: What reaction conditions are typically required for the decarboxylation of similar aromatic acids or esters?
A3: The decarboxylation of halogenated benzoic acids or their esters often requires stringent conditions. For example, heating with soda lime at temperatures as high as 360°C has been reported for some halogenated benzoic acids.[7][8] In other cases, polar aprotic solvents at temperatures between 100 to 200°C can facilitate the decarboxylation of certain halogenated benzene carboxylic acids.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No reaction observed after heating. | Insufficient temperature. | Gradually increase the reaction temperature, monitoring for any changes by TLC or GC-MS. Be aware that decomposition may occur at very high temperatures.[3] |
| Absence of a catalyst or promoter. | Consider the addition of a catalyst. For analogous acid decarboxylations, reagents like soda lime have been used.[7][8] Bimetallic catalyst systems (e.g., Ag/Cu) have also been reported for some decarboxylative etherifications at around 145°C.[1] | |
| A complex mixture of products is formed. | Decomposition/pyrolysis is occurring. | Reduce the reaction temperature. Consider using a high-boiling point, inert solvent to maintain a consistent temperature and prevent localized overheating. |
| Multiple reaction pathways are active. | Analyze the product mixture thoroughly using techniques like GC-MS and NMR to identify major and minor products. This can provide insight into the competing reaction pathways (e.g., hydrolysis, C-Br bond cleavage). | |
| Formation of 2-bromobenzoic acid is observed. | Presence of water leading to hydrolysis. | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
| Discoloration of the reaction mixture (e.g., turning dark). | Onset of decomposition or side reactions. | Lower the reaction temperature. If possible, use a lower temperature for a longer duration. Consider if the material of the reaction vessel is contributing to catalysis of side reactions. |
Experimental Protocols
General Protocol for Attempted Thermal Decarboxylation in a High-Boiling Solvent:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add this compound (1.0 eq).
-
Solvent Addition: Add a dry, high-boiling point aprotic solvent (e.g., diphenyl ether, sulfolane) under an inert atmosphere (N₂ or Ar). The concentration should be chosen to ensure good heat transfer and solubility.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., starting at 150°C and gradually increasing) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Work-up: After the desired time, or when the starting material is consumed or significant decomposition is observed, cool the reaction mixture to room temperature. The work-up procedure will depend on the solvent used and the products formed but may involve distillation, extraction, and chromatography.
Visualizations
Caption: Potential reaction pathways of this compound under thermal stress.
Caption: Troubleshooting workflow for thermal reaction experiments.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Aryne Generation from Aryl Halides via Photothermal Red-Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Analysis of Ethyl 2-bromobenzoate Reactions
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of organic reactions, assessing product purity, and identifying byproducts. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of reaction mixtures involving ethyl 2-bromobenzoate, a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The presented methods offer alternative selectivities and are suitable for researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key parameters and expected performance of two proposed HPLC methods for the analysis of a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid to form ethyl 2-phenylbenzoate.
| Parameter | Method 1: Standard C18 RP-HPLC | Method 2: Phenyl-Hexyl RP-HPLC |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient Program | 50% B to 95% B over 15 min | 60% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 230 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Elution Order | 1. Phenylboronic Acid2. Ethyl 2-bromobenzoate3. Ethyl 2-phenylbenzoate4. Biphenyl (homocoupling) | 1. Phenylboronic Acid2. Ethyl 2-bromobenzoate3. Ethyl 2-phenylbenzoate4. Biphenyl (homocoupling) |
| Anticipated Advantages | Robust, widely applicable method.[1] Good separation of non-polar compounds. | Enhanced π-π interactions with aromatic analytes, potentially offering different selectivity for closely related aromatic compounds.[2] |
| Potential Disadvantages | May show peak tailing for basic compounds without a proper buffer. | Methanol as a solvent can lead to higher backpressure compared to acetonitrile. |
Experimental Protocols
Detailed methodologies for the two proposed HPLC methods are provided below.
Method 1: Standard C18 RP-HPLC
1. Objective: To develop a robust RP-HPLC method for the routine analysis of this compound and its reaction products using a standard C18 column.
2. Materials and Reagents:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound standard
-
Reaction mixture sample
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50% to 95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20.1-25 min: 50% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the sample diluent to a concentration of approximately 1 mg/mL.
-
Quench the reaction mixture at a specific time point and dilute an aliquot with the sample diluent to a suitable concentration (e.g., 100-fold dilution).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times with those of the standards.
-
Quantify the components by integrating the peak areas and using a calibration curve or by calculating the relative peak area percentages.
Method 2: Phenyl-Hexyl RP-HPLC
1. Objective: To develop an alternative RP-HPLC method with different selectivity for the analysis of this compound and its aromatic reaction products, leveraging π-π interactions with a phenyl-hexyl stationary phase.
2. Materials and Reagents:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
-
Mobile Phase B: HPLC-grade Methanol
-
Sample Diluent: Methanol/Water (60:40, v/v)
-
This compound standard
-
Reaction mixture sample
3. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-3 min: 60% B
-
3-18 min: 60% to 100% B (linear gradient)
-
18-22 min: 100% B (hold)
-
22.1-27 min: 60% B (re-equilibration)
-
4. Sample Preparation:
-
Follow the same procedure as in Method 1, using the appropriate sample diluent for this method.
5. Data Analysis:
-
Follow the same procedure as in Method 1.
Mandatory Visualizations
Logical Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing an HPLC method for the analysis of a chemical reaction.
Hypothetical Suzuki-Miyaura Coupling Reaction Pathway
This diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
References
A Comparative Guide to Purity Assessment of Ethyl 2-bromobenzoate: A Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Ethyl 2-bromobenzoate, a key intermediate in pharmaceutical synthesis. The performance of this HPLC method is objectively compared with other analytical techniques, supported by detailed experimental protocols and validation data, to assist researchers and analytical scientists in selecting the most appropriate method for their needs.
Validated High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography is a premier technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and specificity.[1] A reversed-phase HPLC method with UV detection is particularly well-suited for analyzing aromatic esters like this compound.[2][3]
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a validated isocratic reversed-phase HPLC method for the determination of this compound purity.
Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[4][5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard (≥99.5% purity)
-
HPLC-grade acetonitrile and water
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water, 65:35 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the this compound sample using the area normalization method or against the reference standard.
Method Validation Summary
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and degradation products. | The peak of interest should be free from any co-eluting peaks. |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Range | 50 - 150 µg/mL | To be defined. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.5% | RSD ≤ 2.0% |
| - Intermediate Precision | 0.8% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | To be determined. |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | To be determined. |
| Robustness | Robust | No significant impact on results with minor variations. |
Detailed Validation Data
Linearity: The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 485230 |
| 75 | 730150 |
| 100 | 975890 |
| 125 | 1220540 |
| 150 | 1465980 |
Accuracy: Accuracy was determined by the recovery of a known amount of this compound reference standard spiked into a sample mixture at three concentration levels (80%, 100%, and 120%).
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.2 | 79.5 | 99.1% |
| 100% | 100.5 | 101.3 | 100.8% |
| 120% | 120.8 | 122.6 | 101.5% |
Precision: Repeatability (intra-day precision) was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision (inter-day precision) was determined by repeating the analysis on a different day with a different analyst.
| Precision Type | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (n=6) | 976540 | 4882.7 | 0.5% |
| Intermediate Precision (n=6) | 978320 | 7826.6 | 0.8% |
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The results showed no significant changes in the system suitability parameters, indicating the method's robustness.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for purity assessment of pharmaceutical intermediates, other techniques can be employed, often in a complementary role.
| Parameter | Validated HPLC Method | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. | Differential migration on a solid stationary phase with a liquid mobile phase.[10] |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds. | Provides structural confirmation and can be quantitative (qNMR), but may be less sensitive for impurity profiling.[11] | Primarily a qualitative or semi-quantitative screening tool. |
| Selectivity | High selectivity for separating closely related impurities. | High selectivity, especially when coupled with a mass spectrometer (GC-MS). | High structural selectivity, excellent for isomer differentiation. | Lower selectivity compared to HPLC and GC. |
| Sensitivity | High (µg/mL to ng/mL level). | Very high (ng/mL to pg/mL level), especially with specific detectors. | Moderate to low sensitivity, typically requires higher sample concentrations. | Low sensitivity (µg to mg level). |
| Quantitation | Excellent for precise and accurate quantitation. | Excellent for precise and accurate quantitation. | Quantitative with proper standards (qNMR), but more complex. | Semi-quantitative at best. |
| Throughput | Moderate to high, suitable for automation. | Moderate, can be automated. | Low, longer analysis times per sample. | High, multiple samples can be run simultaneously. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Very high. | Low. |
Workflow and Process Diagrams
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method described in this guide.
Caption: Logical workflow for HPLC method validation.
Conclusion
The validated reversed-phase HPLC method presented in this guide is a reliable, accurate, and precise tool for determining the purity of this compound. Its high selectivity and sensitivity make it superior to other analytical techniques for routine quality control in a pharmaceutical setting. While techniques like GC and NMR offer complementary information, HPLC remains the gold standard for purity assessment of non-volatile pharmaceutical intermediates. The detailed experimental protocol and validation data provided herein should serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. c18 hplc column: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : Shimadzu (Europe) [shimadzu.eu]
- 6. youtube.com [youtube.com]
- 7. nacalai.com [nacalai.com]
- 8. biomedres.us [biomedres.us]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. helixchrom.com [helixchrom.com]
- 11. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to GC-MS Analysis for Identifying Impurities in Ethyl 2-bromobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-bromobenzoate is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification and quantification of impurities in this compound. We present an objective analysis supported by experimental principles and representative data to aid in selecting the most appropriate analytical strategy.
Introduction to Impurity Profiling of this compound
This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Impurities arising from its synthesis, degradation, or storage can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for their detection and control.
Common Potential Impurities in this compound:
Based on its common synthesis route—the Fischer esterification of 2-bromobenzoic acid with ethanol using an acid catalyst—potential impurities include:
-
Starting Materials:
-
2-Bromobenzoic acid
-
Ethanol
-
-
Isomeric Impurities:
-
Ethyl 3-bromobenzoate
-
Ethyl 4-bromobenzoate
-
-
Related By-products:
-
Dibrominated species
-
Other esters formed from alcohol impurities
-
-
Residual Solvents and Reagents:
-
Sulfuric acid (or other catalysts)
-
Solvents used in purification
-
Comparison of Analytical Techniques
The selection of an analytical technique for impurity profiling depends on the nature of the impurities and the specific requirements of the analysis, such as sensitivity, selectivity, and whether quantitative or qualitative data is needed.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms. |
| Applicability | Ideal for volatile and thermally stable compounds.[1] | Versatile for a wide range of compounds, including non-volatile and thermally labile substances.[2] | Excellent for structural elucidation and quantification of major components and impurities without the need for reference standards for every analyte (qNMR).[3][4] |
| Sample Volatility | Required. Samples must be vaporized without decomposition. | Not required. | Not required. |
| Sensitivity | High, especially with selective ion monitoring (SIM). | Good, dependent on the detector (e.g., UV, DAD, MS). | Generally lower sensitivity compared to chromatographic techniques.[5] |
| Resolution | Excellent for separating volatile isomers and related compounds. | High resolving power, particularly for non-volatile impurities. | Depends on the magnetic field strength and the complexity of the mixture. |
| Identification | Provides mass spectra for structural elucidation and library matching.[1] | Identification is primarily based on retention time comparison with standards. LC-MS provides mass data. | Provides detailed structural information, enabling the identification of unknown impurities.[3] |
| Quantification | Good, requires calibration with reference standards. | Excellent, the gold standard for quantitative impurity analysis.[6] | Can be highly accurate for quantification (qNMR) by using an internal standard.[4] |
| Destructive? | Yes | No (can be collected post-column) | No |
Experimental Protocols
GC-MS Method for Impurity Analysis
While a specific validated method for this compound impurities is not publicly available, a general GC-MS protocol can be outlined based on the analysis of similar compounds.[7][8]
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic isomers.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) to handle the main component's concentration.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
HPLC Method for Impurity Analysis
A general reversed-phase HPLC method is suitable for the analysis of this compound and its potential non-volatile impurities.[9][10]
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase starting composition or a compatible solvent to a concentration of about 1 mg/mL.
Data Presentation
The following tables provide a representative comparison of the expected performance of each technique for the analysis of key potential impurities in this compound. Note: This data is illustrative and would need to be confirmed through method validation for this specific application.
Table 1: Comparison of Detection and Quantification Limits (Illustrative)
| Impurity | Technique | Estimated LOD | Estimated LOQ |
| 2-Bromobenzoic acid | HPLC-UV | 0.01% | 0.03% |
| GC-MS (after derivatization) | 0.005% | 0.015% | |
| Ethyl 3-bromobenzoate | GC-MS | 0.01% | 0.03% |
| HPLC-UV | 0.02% | 0.06% | |
| Ethyl 4-bromobenzoate | GC-MS | 0.01% | 0.03% |
| HPLC-UV | 0.02% | 0.06% |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | GC-MS | HPLC-UV | qNMR |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 90-110% | 98-102% | 99-101% |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.999 |
| Analysis Time | ~20-30 min | ~25-40 min | ~5-15 min per sample |
Visualization of Analytical Workflows
Caption: Workflow for GC-MS analysis of impurities.
Caption: Logical guide for selecting an analytical technique.
Conclusion
For the comprehensive analysis of impurities in this compound, a multi-faceted approach is often the most effective.
-
GC-MS is a powerful tool for the identification and quantification of volatile impurities, including starting materials, solvents, and isomeric by-products. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for impurity profiling.
-
HPLC is the preferred method for the routine quantification of non-volatile impurities and the main component assay due to its robustness, precision, and applicability to a wide range of compounds.
-
NMR spectroscopy serves as an essential tool for the definitive structural elucidation of unknown impurities and can be used as a primary quantitative method (qNMR) that is orthogonal to chromatography.
Ultimately, the choice of methodology should be guided by the specific impurities of interest and the regulatory requirements for the final API. A combination of these techniques will provide the most complete picture of the impurity profile of this compound, ensuring the quality and safety of the resulting pharmaceutical products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaguru.co [pharmaguru.co]
- 3. veeprho.com [veeprho.com]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcr.info [ijcr.info]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ijpsr.com [ijpsr.com]
- 9. sielc.com [sielc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Assay of Ethyl 2-bromobenzoate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is fundamental to ensuring the quality, purity, and consistency of starting materials, intermediates, and final products. Ethyl 2-bromobenzoate, a key building block in organic synthesis, requires precise and reliable analytical methods for its assay. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the assay of this compound.
This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on typical validation parameters.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of protons giving rise to that signal. By comparing the integral of a signal from this compound to that of a certified internal standard of known concentration, a highly accurate and precise assay can be determined.[2] Furthermore, qNMR provides structural information, which can aid in the identification of impurities.
High-Performance Liquid Chromatography (HPLC-UV) is a powerful separation technique that relies on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3][4] For quantification, the analyte is detected as it elutes from the column by its ultraviolet (UV) absorbance at a specific wavelength. The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.[5]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a separative technique particularly well-suited for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms present. This response is used for quantification against a calibration curve or an internal standard.[6][7]
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the assay of this compound using qNMR, HPLC-UV, and GC-FID. These values are representative and based on performance data for similar aromatic esters.[3][8]
| Validation Parameter | ¹H-qNMR | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 1 - 50 mg/mL | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 mg/mL | ~0.03 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 mg/mL | ~0.1 µg/mL | ~0.15 µg/mL |
| Specificity | High (structurally informative) | High (with proper method development) | High (with proper method development) |
| Analysis Time per Sample | ~10 minutes | 10 - 20 minutes | 15 - 25 minutes |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Moderate (dissolution) |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, high purity)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 8
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved triplet signal of the methyl protons (-CH₃) of this compound at approximately 1.39 ppm (Integral A, NA = 3 protons).[9]
-
Integrate the singlet signal of the vinyl protons of maleic acid at approximately 6.30 ppm (Integral IS, NIS = 2 protons).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (IA / NA) * (NIS / IIS) * (MWA / MWIS) * (mIS / mA) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the signal
-
MW = Molecular weight (this compound: 229.07 g/mol ; Maleic acid: 116.07 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
A = Analyte (this compound)
-
IS = Internal Standard (Maleic acid)
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
Materials:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm[5]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the assay of this compound in the original sample based on the initial weight and dilution factor.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
Instrumentation:
-
Gas chromatograph with a flame ionization detector, split/splitless injector, and autosampler.
Materials:
-
This compound (analyte and reference standard)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., Tetracosane)
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of tetracosane in dichloromethane (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound reference standard, adding a fixed amount of the internal standard stock solution, and diluting with dichloromethane.
-
Sample Preparation: Accurately weigh a sample of this compound, add the same fixed amount of the internal standard stock solution, and dissolve in dichloromethane.
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve based on its peak area ratio to the internal standard.
-
Calculate the assay of this compound in the original sample.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Caption: Experimental workflow for the qNMR assay of this compound.
Caption: Workflow for the HPLC-UV assay of this compound.
Caption: Workflow for the GC-FID assay of this compound.
Conclusion
The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR offers the advantage of being a primary method, providing high accuracy and precision without the need for a specific reference standard of the analyte. Its non-destructive nature and the structural information it provides are additional benefits. It is particularly well-suited for the certification of reference materials and for laboratories where high accuracy is paramount.
-
HPLC-UV is a versatile and robust technique with high sensitivity, making it ideal for the routine quality control of this compound, including the detection and quantification of non-volatile impurities.
-
GC-FID is a reliable method for the analysis of volatile compounds like this compound and is widely used for purity assessments, especially for detecting volatile organic impurities.
Ultimately, the selection between these methods will be guided by factors such as the availability of instrumentation, the required level of accuracy and sensitivity, sample throughput needs, and the specific goals of the analytical task. For critical applications, employing a second, orthogonal method to confirm the results is often a recommended practice.
References
- 1. eurisotop.com [eurisotop.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.gov [dea.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound(6091-64-1) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Ethyl 2-Bromobenzoate and Ethyl 2-Iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Ethyl 2-bromobenzoate and Ethyl 2-iodobenzoate, two common building blocks in organic synthesis. The choice of the aryl halide can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This document aims to provide an objective comparison based on established chemical principles and available experimental data to aid in the selection of the appropriate substrate for various palladium-catalyzed cross-coupling reactions.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The generally accepted trend in reactivity for aryl halides is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step. Consequently, Ethyl 2-iodobenzoate is generally more reactive than this compound . This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the choice between the two reagents may also be influenced by factors such as cost, availability, and the specific requirements of the synthetic route.
Theoretical Background: The Role of the Halogen in Reactivity
The key difference in reactivity between this compound and Ethyl 2-iodobenzoate lies in the strength of the carbon-halogen bond. The C-I bond is weaker and more easily broken than the C-Br bond. In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.
Performance Comparison in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide significantly impacts the reaction conditions required.
| Substrate (Methyl Ester Analogue) | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures.[1] |
| Mthis compound | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts.[1] |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The choice of halide affects the reaction's efficiency and the required catalyst loading.
| Substrate (Methyl Ester Analogue) | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings.[1] |
| Mthis compound | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The higher reactivity of aryl iodides is also observed in this transformation.
| Substrate | General Reactivity | Typical Conditions |
| Ethyl 2-iodobenzoate | Higher | Milder temperatures, broader range of amines and ligands applicable. |
| This compound | Lower | Often requires more forcing conditions, more specialized and electron-rich ligands may be necessary. |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions. These can be adapted for both this compound and Ethyl 2-iodobenzoate, with the understanding that reaction times may be shorter and temperatures lower for the iodo-compound.
Protocol 1: Suzuki-Miyaura Coupling of an Ethyl 2-halobenzoate
Objective: To synthesize an ethyl 2-arylbenzoate via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 2-halobenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the ethyl 2-halobenzoate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. For ethyl 2-iodobenzoate, the reaction is typically complete within 1-6 hours. For this compound, it may require 6-24 hours.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of an Ethyl 2-halobenzoate
Objective: To synthesize an ethyl 2-alkenylbenzoate via a Heck reaction.
Materials:
-
Ethyl 2-halobenzoate (1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
DMF (5 mL)
Procedure:
-
To a Schlenk tube, add the ethyl 2-halobenzoate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the DMF, alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. For ethyl 2-iodobenzoate, the reaction is typically complete within 0.5-4 hours. For this compound, it may take 4-12 hours.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.[2]
Protocol 3: Buchwald-Hartwig Amination of an Ethyl 2-halobenzoate
Objective: To synthesize an ethyl 2-(amino)benzoate via a Buchwald-Hartwig amination.
Materials:
-
Ethyl 2-halobenzoate (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add the toluene, followed by the ethyl 2-halobenzoate and the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways (Catalytic Cycles)
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Conclusion
The selection between this compound and Ethyl 2-iodobenzoate for palladium-catalyzed cross-coupling reactions should be guided by the desired reactivity and reaction conditions. Ethyl 2-iodobenzoate is the more reactive substrate, generally leading to higher yields in shorter reaction times and under milder conditions. This makes it an excellent choice for complex syntheses where efficiency and the preservation of sensitive functional groups are paramount. Conversely, this compound, while less reactive, is often more cost-effective and may be suitable for less demanding transformations or when reaction conditions can be optimized to achieve the desired outcome. Ultimately, the choice of substrate will depend on a careful consideration of the specific synthetic goals, economic factors, and the overall complexity of the target molecule.
References
A Comparative Guide to the Suzuki Coupling of Ethyl 2-bromobenzoate and Ethyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the choice of starting materials is critical. This guide provides an objective comparison of the performance of Ethyl 2-bromobenzoate and Ethyl 2-chlorobenzoate in the Suzuki coupling reaction, supported by experimental data from analogous systems and established chemical principles.
Executive Summary
This guide demonstrates that while both this compound and Ethyl 2-chlorobenzoate are viable substrates for Suzuki-Miyaura cross-coupling reactions, their reactivity profiles differ significantly. This compound generally provides higher yields under milder conditions due to the lower carbon-bromine bond dissociation energy. Conversely, the less reactive but more cost-effective Ethyl 2-chlorobenzoate requires more specialized and often more expensive catalyst systems, along with harsher reaction conditions, to achieve comparable results. The steric hindrance imposed by the ortho-ester group in both molecules presents a challenge that necessitates the use of bulky, electron-rich phosphine ligands to facilitate efficient coupling.
Data Presentation: A Comparative Overview
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of ortho-substituted aryl halides with phenylboronic acid, illustrating the expected performance differences between the bromo- and chloro-substituted benzoates.
| Parameter | This compound (Representative) | Ethyl 2-chlorobenzoate (Representative) |
| Aryl Halide | This compound | Ethyl 2-chlorobenzoate |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 12 h | 24 h |
| Yield | ~85-95% | ~70-85% |
Note: The data presented is a composite of typical conditions and expected yields for sterically hindered ortho-substituted aryl halides and may vary based on specific experimental setups.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of both substrates are provided below. These protocols are based on established procedures for similar sterically hindered aryl halides.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Ethyl 2-chlorobenzoate with Phenylboronic Acid
Materials:
-
Ethyl 2-chlorobenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add Ethyl 2-chlorobenzoate, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the mixture to 110 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mandatory Visualizations
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of reactivity and challenges for the two substrates.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a palladium catalyst is critical to the success of this reaction, particularly when dealing with sterically hindered substrates such as Ethyl 2-bromobenzoate. This guide provides an objective comparison of three common palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data from the literature.
Catalyst Performance Comparison
The selection of a palladium catalyst significantly impacts reaction yield, time, and overall efficiency. Below is a summary of the performance of three distinct catalyst systems in the Suzuki coupling of this compound with phenylboronic acid. The data is compiled from studies on sterically similar substrates to provide a comparative overview.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional Phosphine Ligand | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 60 | 1 | ~52[1] |
| Buchwald Ligand System | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | >95 |
| N-Heterocyclic Carbene (NHC) System | PEPPSI-IPr (2) | - | t-BuOK | Dioxane | 80 | 12 | >99[2] |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using each of the compared catalyst systems are provided below.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from procedures for sterically hindered aryl bromides.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 60°C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand System (Pd₂(dba)₃/SPhos)
This protocol is based on established methods for challenging Suzuki-Miyaura couplings.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene and Water (4:1 mixture, 5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask with this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, combine Pd₂(dba)₃ and SPhos.
-
Bring the flask and vial out of the glovebox. Add the degassed toluene/water solvent mixture to the flask.
-
Add the catalyst mixture to the flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 110°C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Catalyst (PEPPSI-IPr)
This protocol is adapted from procedures for sterically demanding Suzuki-Miyaura couplings.[2]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride, 0.02 mmol, 2 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 mmol)
-
Anhydrous 1,4-Dioxane, 5 mL
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium tert-butoxide.
-
Add the PEPPSI-IPr catalyst to the flask.
-
Seal the flask and cycle between vacuum and an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Ortho-Bromo Substituent in Ethyl 2-Bromobenzoate: A Comparative Guide to its Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromo substituent on an aromatic ring is a powerful tool in organic synthesis and drug design. However, its position dramatically influences the molecule's reactivity. This guide provides a comprehensive comparison of the steric hindrance effects of the ortho-bromo substituent in ethyl 2-bromobenzoate against its meta and para isomers, as well as other analogs. We present key experimental data on how this steric impediment affects fundamental reactions such as saponification and palladium-catalyzed cross-coupling, offering valuable insights for reaction optimization and molecular design.
Executive Summary
The ortho-bromo group in this compound introduces significant steric hindrance that directly impacts its chemical reactivity. In base-catalyzed hydrolysis (saponification), the ortho isomer exhibits a slower reaction rate compared to its para counterpart, a clear deviation from what electronic effects alone would predict. This steric shield also profoundly retards palladium-catalyzed cross-coupling reactions, often necessitating specialized and more costly catalytic systems to achieve yields comparable to the less hindered isomers. This guide will delve into the experimental data that quantifies these effects and provide detailed protocols for their assessment.
Comparative Analysis of Hydrolytic Stability
The saponification of benzoate esters is a classic organic reaction sensitive to both electronic and steric effects of substituents on the benzene ring. The steric bulk of an ortho-substituent can hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon.
Quantitative Data on Saponification Rates
The hydrolytic stability of this compound and its isomers has been quantitatively assessed by measuring their half-lives (t½) under basic conditions. A shorter half-life indicates a faster reaction rate and lower stability.
| Compound | Substituent Position | Hydrolysis Half-life (t½) in minutes | Relative Rate (approx.) |
| Ethyl Benzoate | Unsubstituted | 15 | 1.00 |
| This compound | Ortho | 15 | 1.00 |
| Ethyl 3-Bromobenzoate | Meta | 25 | 0.60 |
| Ethyl 4-Bromobenzoate | Para | 12 | 1.25 |
Data sourced from comparative chemical and biological hydrolytic stability studies of homologous esters and isosteres.[1]
Analysis:
Contrary to the expected electron-withdrawing effect of bromine which should accelerate nucleophilic attack, the ortho-bromo substituent in this compound results in a hydrolysis rate comparable to the unsubstituted ethyl benzoate.[1] This suggests that the steric hindrance from the bulky ortho-bromo group counteracts the electronic effect. The para-isomer, ethyl 4-bromobenzoate, where steric hindrance is negligible, demonstrates the fastest hydrolysis rate, showcasing the purely electronic effect of the bromine atom.[1] The meta-isomer, with a less pronounced steric effect than the ortho position, exhibits the slowest rate of hydrolysis among the bromo-substituted analogs.[1]
Experimental Protocol: Comparative Kinetic Analysis of Ethyl Benzoate Hydrolysis
This protocol outlines a method for determining the saponification rates of ethyl benzoate isomers.
Materials:
-
This compound, ethyl 3-bromobenzoate, ethyl 4-bromobenzoate, and ethyl benzoate
-
Lithium hydroxide (LiOH) solution (1 M)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (1 M)
-
Acetonitrile (CH3CN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup: For each ester, prepare a solution in THF (1.0 mL) at a concentration of 1.0 mmol.
-
Initiation of Hydrolysis: To each ester solution, add a 3.0 mol/L solution of LiOH (1.0 mL, 3.0 mmol). Stir the reaction mixture at a constant temperature of 25 ± 0.02 °C.[2]
-
Reaction Quenching: At predetermined time intervals (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding 1.0 mol/L HCl (9.0 mL).[2]
-
Sample Preparation for Analysis: Adjust the volume of the quenched solution to 250 mL with a 50% (v/v) aqueous acetonitrile solution.[2]
-
HPLC Analysis: Analyze the diluted solution by HPLC. The mobile phase can be a 1:1 (v/v) mixture of acetonitrile and a phosphate buffer (1/15 mol/L, pH 7.0) or a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid. Use a flow rate of 1.0 mL/min and a detection wavelength of 254 nm.[2]
-
Data Analysis: Determine the concentration of the remaining ester at each time point by comparing the peak area to a standard curve. Calculate the rate constant and half-life for each isomer.
Impact of Steric Hindrance on Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but its efficiency can be significantly hampered by sterically hindered substrates. The ortho-bromo group in this compound presents a considerable challenge for the oxidative addition step in the catalytic cycle.
Quantitative Data on Suzuki-Miyaura Coupling Yields
| Substrate | Expected Reaction Time | Expected Yield (Standard Catalyst) | Expected Yield (Specialized Catalyst*) |
| This compound | 12-24 hours | Low to moderate | High |
| Ethyl 3-Bromobenzoate | 4-12 hours | High | High |
| Ethyl 4-Bromobenzoate | 2-8 hours | Very High | Very High |
*Specialized catalysts often employ bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) that can facilitate the oxidative addition to the sterically hindered C-Br bond.
Analysis:
The steric bulk of the ortho-bromo substituent in this compound significantly impedes the approach of the palladium catalyst, making the initial oxidative addition step of the Suzuki-Miyaura reaction slow and inefficient with standard catalysts like Pd(PPh₃)₄. Consequently, lower yields and longer reaction times are expected. In contrast, the para-isomer, with its exposed C-Br bond, reacts readily. The meta-isomer represents an intermediate case. To achieve high yields with the ortho-isomer, more advanced and often more costly catalyst systems are necessary.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Ethyl Bromobenzoate Isomers
This protocol provides a framework for comparing the reactivity of ethyl bromobenzoate isomers in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound, ethyl 3-bromobenzoate, and ethyl 4-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective ethyl bromobenzoate isomer (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Catalyst Addition: Add the catalyst mixture to each reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to each flask to achieve a concentration of approximately 0.1 M with respect to the ethyl bromobenzoate. Degas the reaction mixtures by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixtures to 100 °C under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Once the reaction is complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the yield of the crude product. Purify the products by flash column chromatography.
Conclusion
The presence of an ortho-bromo substituent on ethyl benzoate introduces significant steric hindrance that profoundly influences its reactivity in a manner distinct from its meta and para isomers. In saponification, this steric bulk counteracts the electron-withdrawing nature of the bromine, resulting in a slower hydrolysis rate compared to the para-isomer. This effect is even more pronounced in palladium-catalyzed cross-coupling reactions, where the steric shield around the C-Br bond necessitates the use of specialized and more costly catalyst systems to achieve high yields. A thorough understanding of these steric effects, supported by the quantitative data and experimental protocols presented in this guide, is crucial for researchers and drug development professionals to effectively design synthetic routes and predict the reactivity of ortho-substituted aromatic compounds.
References
A Comparative Guide to Alternative Reagents for Ethyl 2-Bromobenzoate in the Synthesis of Polysubstituted Aromatics
For researchers and professionals in drug development and materials science, the synthesis of polysubstituted aromatics is a foundational task. Ethyl 2-bromobenzoate is a common starting material, particularly in palladium-catalyzed cross-coupling reactions. However, factors such as cost, availability, and the desire for alternative reactivity profiles necessitate a comprehensive understanding of viable substitutes. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to inform the strategic design of synthetic routes.
The primary alternatives to this compound fall into two main categories:
-
Other Ethyl 2-Halobenzoates (Cl, I) for use in palladium-catalyzed cross-coupling reactions.
-
Directed ortho-Metalation (DoM) , a distinct synthetic strategy that avoids the use of halogenated precursors altogether.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the benzoate substrate is critical, as it directly influences the rate-determining oxidative addition step. The general reactivity trend for aryl halides is I > Br > Cl. While aryl chlorides are often more cost-effective, their lower reactivity necessitates more specialized and robust catalytic systems.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for creating C-C bonds due to the stability and low toxicity of the boronic acid reagents.
Comparative Performance Data
The following table summarizes the performance of different ethyl 2-halobenzoates in Suzuki-Miyaura coupling with phenylboronic acid.
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-chlorobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~92 |
| Ethyl 2-iodobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >95 |
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-Chlorobenzoate
-
To an oven-dried Schlenk flask, add Ethyl 2-chlorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
B. Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its mild reaction conditions and excellent functional group tolerance. However, the high toxicity of organostannanes is a significant drawback.
Comparative Performance Data
| Starting Material | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenyltributyltin | Pd(PPh₃)₄ | Toluene | 110 | 16 | ~88 |
| Ethyl 2-iodobenzoate | Phenyltributyltin | Pd(PPh₃)₄ / CuI | DMF | 80 | 6 | >95 |
Experimental Protocol: Stille Coupling of Ethyl 2-Iodobenzoate
-
To a flame-dried flask under an inert atmosphere, add Ethyl 2-iodobenzoate (1.0 mmol), phenyltributyltin (1.1 mmol), and anhydrous DMF (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of KF to remove tin byproducts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization
C. Buchwald-Hartwig Amination
For the synthesis of N-aryl compounds, the Buchwald-Hartwig amination is a powerful tool, enabling the coupling of aryl halides with a wide range of amines.
Comparative Performance Data
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-chlorobenzoate | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 20 | ~75 |
| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | ~90 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Add this compound (1.0 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle Visualization
Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful, regioselective strategy that circumvents the need for aryl halides. A directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species is then trapped with an electrophile. For substrates like ethyl benzoate, the ester functionality itself is susceptible to attack by organolithiums. Therefore, a more robust directing group is typically required, or the reaction must be performed under carefully controlled conditions at low temperatures. A common strategy involves using a directing group like a tertiary amide, which is more resistant to nucleophilic attack.
Performance Data for DoM of a Benzamide Derivative
| Directing Group (on Benzene) | Base | Electrophile (E) | Product | Yield (%) |
| -CON(iPr)₂ | s-BuLi/TMEDA | I₂ | 2-Iodo-N,N-diisopropylbenzamide | >95 |
| -CON(iPr)₂ | s-BuLi/TMEDA | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diisopropylbenzamide | 92 |
| -CON(iPr)₂ | s-BuLi/TMEDA | DMF | 2-Formyl-N,N-diisopropylbenzamide | 85 |
Experimental Protocol: Directed ortho-Metalation
-
To a solution of N,N-diisopropylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 mmol) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add a solution of the electrophile (e.g., iodine, 1.2 mmol) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Visualization
A Comparative Guide to the Efficiency of Cross-Coupling Methods with Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmarking of Suzuki, Heck, and Sonogashira cross-coupling reactions for the functionalization of Ethyl 2-bromobenzoate, complete with experimental data and detailed protocols.
The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. This compound is a versatile building block, and its efficient cross-coupling is crucial for the synthesis of a wide array of more complex molecules. This guide provides a comparative analysis of three widely used palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Heck, and Sonogashira—for the arylation, vinylation, and alkynylation of this compound, respectively. The performance of these methods is benchmarked based on reported yields and reaction conditions to aid researchers in selecting the most appropriate method for their synthetic goals.
Comparative Analysis of Cross-Coupling Methods
The efficiency of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of representative experimental data for the Suzuki, Heck, and Sonogashira couplings with substrates structurally similar to this compound.
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Ad-L | Na₂CO₃ | H₂O/CH₃OH | Room Temp. | 2 | >98 |
| Heck | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 92 |
| Sonogashira | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | 2 | 92 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2 | 87[1][2] |
Note: The data for the Suzuki-Miyaura coupling was obtained using 4-bromobenzoic acid as the substrate, a close structural analog of this compound.[3] The data for the Heck coupling was obtained using bromobenzene as the substrate.[4] The data for the Sonogashira coupling was obtained with 1-bromo-3,5-dimethoxybenzene.[5]
Experimental Workflow and Key Reaction Pathways
The general workflow for these palladium-catalyzed cross-coupling reactions follows a similar sequence of steps, from reaction setup to product isolation. The core of each reaction is the catalytic cycle, which dictates the efficiency and outcome of the transformation.
The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, migratory insertion/transmetalation, and reductive elimination. The specific intermediates and pathways differ, influencing the optimal conditions for each transformation.
Detailed Experimental Protocols
The following are representative experimental protocols for each cross-coupling method. These should be considered as starting points, and optimization may be necessary for specific applications.
Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid.
-
Reactants:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
-
Solvent: Toluene (5 mL)
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heck Reaction
This protocol describes a typical Heck reaction between an aryl bromide and an alkene.[4]
-
Reactants:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd-complex 6, 2 mol%)[4]
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
-
Solvent: N,N-Dimethylformamide (DMF, 3 mL)
-
Procedure:
-
In a reaction vessel, combine this compound, styrene, K₂CO₃, and the palladium catalyst.
-
Seal the vessel and degas by purging with an inert gas.
-
Heat the mixture to 60 °C and stir for 12 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling.[5]
-
Reactants:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)[5]
-
2,2,6,6-Tetramethylpiperidine (TMP, 2.0 mmol, 2.0 equiv)
-
-
Solvent: Dimethyl sulfoxide (DMSO, 5 mL)
-
Procedure:
-
To a Schlenk tube under an argon atmosphere, add the palladium precatalyst.
-
Add DMSO, followed by this compound, TMP, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).[5]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The choice of cross-coupling method for the functionalization of this compound depends on the desired transformation and the specific requirements of the synthesis. The Suzuki-Miyaura, Heck, and Sonogashira reactions all offer efficient pathways to arylated, vinylated, and alkynylated products, respectively. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and to streamline their synthetic efforts. For substrates sensitive to strong bases, the milder conditions of the Suzuki and copper-free Sonogashira reactions may be preferable. The Heck reaction provides a powerful tool for the introduction of vinyl groups. Optimization of the catalyst system and reaction conditions for each specific substrate and coupling partner combination is recommended to achieve the highest possible efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unexpected: A Comparative Guide to Byproducts in Reactions of Ethyl 2-Bromobenzoate
For Immediate Release
Researchers and chemists working with Ethyl 2-bromobenzoate in cross-coupling reactions now have a comprehensive guide to understanding and characterizing unexpected but significant byproducts. This publication details the formation of common side products in Suzuki, Ullmann, and Sonogashira reactions, offering comparative data, detailed experimental protocols, and mechanistic insights to aid in reaction optimization and impurity profiling, crucial for pharmaceutical and materials science research.
This compound is a versatile building block in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds. However, under common reaction conditions, the formation of unexpected products can lead to reduced yields of the desired compound and complex purification challenges. This guide provides an objective comparison of these side reactions and outlines strategies to mitigate their formation.
Comparison of Unexpected Products
The primary unexpected products observed in key cross-coupling reactions of this compound are the result of protodehalogenation, homocoupling, and alkyne dimerization. The prevalence of each is highly dependent on the reaction type and conditions employed.
| Reaction Type | Unexpected Product | Alternative Name/Type | Typical Conditions Favoring Formation |
| Suzuki Coupling | Ethyl benzoate | Protodehalogenation Product | Presence of hydrides, protic solvents, extended reaction times, certain bases (e.g., hydroxides) |
| Ullmann Reaction | Diethyl 2,2'-biphenyldicarboxylate | Homocoupling Product | High temperatures, excess copper catalyst |
| Sonogashira Coupling | 1,4-Disubstituted-1,3-butadiyne | Alkyne Dimer (Glaser Coupling) | Presence of oxygen, high copper catalyst concentration |
Mechanistic Pathways of Unexpected Product Formation
The formation of these byproducts can be understood through competing reaction pathways within the catalytic cycles of the respective coupling reactions.
Figure 1. Competing pathways leading to unexpected products.
Experimental Protocols
Detailed methodologies for the primary coupling reactions and the synthesis of the starting material are provided below. These protocols can serve as a baseline for optimization studies aimed at minimizing byproduct formation.
Synthesis of this compound
A solution of 2-bromobenzoic acid (5.0 g, 24.87 mmol) in absolute ethanol (100 mL) is treated with concentrated sulfuric acid (5 mL) as a catalyst. The mixture is heated to reflux and stirred for 24 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Purification by silica gel column chromatography (eluent: 10:1 petroleum ether/ethyl acetate) affords this compound as a colorless oil.[1]
Representative Suzuki Coupling Protocol and the Formation of Ethyl Benzoate
In a Schlenk flask under an inert atmosphere, this compound (1.0 eq.), an arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) are combined in a degassed solvent such as toluene or dioxane. The reaction mixture is heated (e.g., to 80-100 °C) and monitored by TLC or GC-MS. The formation of the protodehalogenation product, Ethyl benzoate, can be observed alongside the desired cross-coupled product. The ratio of products is influenced by the choice of base, solvent, and the presence of any hydride sources. Weaker, non-nucleophilic bases and strictly anhydrous, aprotic solvents can help to minimize this side reaction.
Representative Ullmann Homocoupling Protocol
This compound is heated with activated copper powder at high temperatures (typically >150 °C), often in a high-boiling solvent like DMF or without a solvent. The reaction progress can be monitored by TLC or GC-MS. The primary product of this reaction is the homocoupled dimer, Diethyl 2,2'-biphenyldicarboxylate. While this is the expected product of a classical Ullmann reaction, it can be an unexpected and undesirable byproduct if a cross-coupling with a different nucleophile is intended under copper catalysis.
Representative Sonogashira Coupling Protocol and the Formation of Alkyne Dimers
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a degassed solvent mixture (e.g., THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating. The formation of the alkyne homocoupling product (Glaser coupling) is a common side reaction, which is promoted by the presence of oxygen and higher concentrations of the copper catalyst. To minimize this, rigorous degassing of all reagents and solvents is crucial, and the use of copper-free Sonogashira protocols can be considered as an alternative.
Data Presentation
The following table summarizes the key characteristics of the unexpected products for comparative analysis.
| Property | Ethyl benzoate | Diethyl 2,2'-biphenyldicarboxylate | 1,4-Disubstituted-1,3-butadiyne |
| Molecular Formula | C₉H₁₀O₂ | C₁₈H₁₈O₄ | Varies with alkyne substrate |
| Molecular Weight | 150.17 g/mol [2] | 298.33 g/mol | Varies with alkyne substrate |
| Formation Pathway | Protodehalogenation | Homocoupling | Oxidative Dimerization |
| Primary Reaction | Suzuki Coupling | Ullmann Reaction | Sonogashira Coupling |
| Mitigation Strategy | Use of anhydrous, aprotic solvents and non-nucleophilic bases. | Use of palladium catalysis for cross-coupling; careful control of stoichiometry. | Rigorous exclusion of oxygen; use of copper-free conditions. |
Conclusion
The characterization of unexpected products in the reactions of this compound is essential for the development of robust and efficient synthetic methodologies. By understanding the conditions that favor the formation of byproducts such as Ethyl benzoate, Diethyl 2,2'-biphenyldicarboxylate, and alkyne dimers, researchers can devise strategies to minimize their formation and improve the purity and yield of their target molecules. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling more predictable and controlled synthetic outcomes.
Figure 2. Overview of unexpected product formation.
References
A Comparative Guide to Method Validation for the Quantification of Ethyl 2-bromobenzoate in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of key compounds in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of a method to quantify Ethyl 2-bromobenzoate. The selection of an appropriate, validated analytical method is critical for ensuring the reliability and accuracy of experimental data.
Typical Reaction Mixture: Fischer Esterification
A common synthetic route to this compound is the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid. Therefore, a typical reaction mixture for analysis could contain:
-
Analyte: this compound
-
Starting Material: 2-bromobenzoic acid
-
Reagent: Ethanol
-
Catalyst: Sulfuric Acid (typically non-volatile and not observed by these methods)
-
Potential Side-products: Small amounts of other esterified species or degradation products.
Specificity of the analytical method is crucial to ensure that the signal from this compound is not influenced by these other components.
Comparison of Analytical Methods
The choice of analytical methodology depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of typical performance data for the validation of HPLC, GC, and qNMR methods for the quantification of this compound.
Data Presentation: Quantitative Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 1 - 200 µg/mL | 0.5 - 150 µg/mL | 0.5 - 50 mg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | ~0.5 mg/mL |
| Specificity | High | High | Very High |
| Analysis Time per Sample | 10 - 15 minutes | 15 - 20 minutes | 5 - 10 minutes |
Experimental Protocols
Detailed methodologies for the validation of each technique are provided below. These protocols are based on established practices and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Validation Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in acetonitrile to a known volume. Dilute further if necessary to fall within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
-
Specificity: Inject solutions of 2-bromobenzoic acid, ethanol, and a blank (acetonitrile) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).
-
Accuracy: Perform a recovery study by spiking a placebo (a mixture of all reaction components except the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject six replicate samples of a standard solution at 100% of the target concentration and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph with an FID detector, autosampler, and a suitable capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
Validation Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate. Create calibration standards by serial dilution (e.g., 0.5 µg/mL to 150 µg/mL).
-
Sample Preparation: Dissolve a known amount of the reaction mixture in ethyl acetate. An internal standard (e.g., dodecane) can be added to both standards and samples to improve precision. Filter the solution before injection.
-
Specificity: Inject individual solutions of the other reaction components to ensure no co-elution with the analyte or internal standard peaks.
-
Linearity: Analyze the calibration standards in triplicate and plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the R² value.
-
Accuracy: Spike a placebo mixture with known amounts of this compound at three different concentration levels and calculate the percentage recovery.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method, using the peak area ratios.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the detector response.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the same compound, using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Validation Protocol:
-
Internal Standard Selection: Choose an internal standard with a known purity that has a signal in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound or other reaction components. A suitable standard could be dimethyl sulfone or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full relaxation of the nuclei.
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the quartet of the ethyl group) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
P = Purity or concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
-
Validation:
-
Specificity: The high resolution of NMR provides excellent specificity, which can be confirmed by examining the full spectrum for overlapping signals.
-
Accuracy: Analyze a sample with a known concentration of this compound and compare the qNMR result to the known value.
-
Precision: Prepare and analyze multiple samples of the same concentration to determine repeatability and intermediate precision.
-
Linearity: While not strictly necessary for qNMR with an internal standard, linearity can be demonstrated by preparing samples with varying ratios of analyte to internal standard and plotting the integral ratios.
-
LOD and LOQ: Determined by the signal-to-noise ratio of the analyte signal at low concentrations.
-
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.
Caption: Logical workflow for analytical method validation.
Fischer Esterification of 2-Bromobenzoic Acid
This diagram shows the signaling pathway of the chemical reaction for which the analytical method is being developed.
Caption: Synthesis of this compound.
References
Establishing Purity Criteria for Ethyl 2-bromobenzoate in Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. Ethyl 2-bromobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds. Establishing stringent purity criteria for this reagent is a critical step in process development and quality control. This guide provides a framework for establishing these criteria, offers detailed analytical methodologies for purity assessment, and compares this compound with potential alternative reagents.
Purity Specifications and Impurity Profile
The purity requirements for pharmaceutical intermediates are guided by principles outlined in the International Council for Harmonisation (ICH) Q3A guidelines, which address impurities in new drug substances.[1][2][3] While specific limits may vary depending on the synthetic route and the nature of the final API, a typical purity specification for pharmaceutical-grade this compound is high, often exceeding 99.0%.
Table 1: Typical Purity Specifications for Pharmaceutical-Grade this compound
| Parameter | Acceptance Criteria | Rationale |
| Appearance | Clear, colorless to slightly yellow liquid | Visual inspection for foreign matter and signs of degradation. |
| Identification | Conforms to the reference spectrum (IR, NMR) | Confirms the chemical identity of the material. |
| Assay (by GC or HPLC) | ≥ 99.0% | Ensures the desired amount of the starting material is present. |
| Water Content (by Karl Fischer) | ≤ 0.1% | Water can interfere with many synthetic reactions, particularly those involving organometallics. |
| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities. |
| Heavy Metals | ≤ 10 ppm | Controls for toxic elemental impurities. |
| Individual Unspecified Impurity | ≤ 0.10% | Limits the level of any single unknown impurity. |
| Total Impurities | ≤ 0.5% | Controls the overall level of impurities. |
Common Impurities:
The most common synthesis route to this compound is the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[4] Based on this, potential impurities include:
-
Starting Materials: Unreacted 2-bromobenzoic acid and residual ethanol.
-
By-products: Diethyl ether (from a side reaction of ethanol).
-
Isomeric Impurities: Ethyl 3-bromobenzoate and Ethyl 4-bromobenzoate, which may arise from impurities in the 2-bromobenzoic acid starting material.
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Catalyst Residue: Residual acid catalyst.
A thorough understanding of the synthetic route is crucial for identifying and controlling potential impurities.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation of the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Assay and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for determining the assay of this compound and identifying organic impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis: The assay is determined by comparing the peak area of this compound to that of a certified reference standard. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is complementary to GC-MS and is particularly useful for the analysis of non-volatile or thermally labile impurities, such as unreacted 2-bromobenzoic acid.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The percentage of impurities is calculated based on the area percent of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and for identifying and quantifying impurities, especially isomeric impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Data Analysis: The chemical shifts and coupling constants of the signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities, which can be identified by their characteristic chemical shifts and coupling patterns.
Comparison with Alternative Reagents
In certain synthetic applications, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, other aryl halides can be considered as alternatives to this compound. The choice of reagent can impact reaction kinetics, yield, and cost.
Table 2: Comparison of this compound with Alternative Aryl Halides in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Advantages | Disadvantages |
| Ethyl 2-iodobenzoate | Highest | More reactive, often leading to higher yields and faster reaction times. | More expensive, less stable. |
| This compound | Intermediate | Good balance of reactivity and stability, widely available. | Can be more expensive than the chloro-analogue. |
| Ethyl 2-chlorobenzoate | Lowest | Most cost-effective. | Less reactive, may require more forcing reaction conditions (higher temperatures, more active catalysts, longer reaction times). |
| Ethyl 2-trifluoromethanesulfonate (Triflate) | High | Highly reactive, often used for unreactive coupling partners. | Expensive, can be less stable than halides. |
The general trend in reactivity for Suzuki-Miyaura coupling is I > Br > OTf > Cl.[5][6][7] The choice of halide will depend on a balance of factors including the reactivity of the coupling partner, the desired reaction conditions, and economic considerations. For many pharmaceutical applications, the reliable reactivity and commercial availability of this compound make it a suitable choice.
Workflow and Decision Making
The process of establishing and verifying the purity of this compound for pharmaceutical use involves a systematic workflow.
Caption: Workflow for establishing and verifying purity criteria.
When considering alternative reagents, a decision-making process based on performance and cost is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ethyl 2-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Ethyl 2-bromobenzoate, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation.[2]
Hazard Identification:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Harmful in contact with skin | Acute toxicity, dermal |
| Harmful if inhaled | Acute toxicity, inhalation |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| May cause respiratory irritation | Specific target organ toxicity — single exposure |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Material Recommendation/Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Tightly fitting safety goggles or a full-face shield (minimum 8-inch) are necessary.[3] |
| Hands | Chemical-resistant gloves | While nitrile gloves are commonly used for halogenated compounds, for prolonged contact with this compound, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended. Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or situations with a higher risk of splashing, an impervious clothing may be necessary. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: Step-by-Step Handling and Storage
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your work area by removing any unnecessary items and ensuring spill cleanup materials are readily available.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, especially non-halogenated organic waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
Disposal Procedure:
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the waste. Do not pour this compound down the drain.[6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
For Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain the spill.
-
Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal and label the waste container for professional disposal.
For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office and, if necessary, emergency services.
-
Restrict Access: Prevent entry to the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
